(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWQIHVQHBQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681624 | |
| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-75-0 | |
| Record name | B-[5-Fluoro-2-[(methylamino)sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Fluoro-2-(methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the known chemical properties of this compound, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with general knowledge of related boronic acids and sulfonamides to offer a thorough profile.
Core Chemical Properties
This compound is a substituted phenylboronic acid containing both a fluoro and an N-methylsulfamoyl group. These functional groups are significant in medicinal chemistry, with the fluorine atom often enhancing metabolic stability and the sulfonamide group being a common pharmacophore.[1][2][3] Boronic acids, in general, are versatile intermediates in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, and have gained prominence as pharmacophores themselves.[4][5]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid[6] |
| CAS Number | 1218790-75-0[6][7] |
| Molecular Formula | C7H9BFNO4S[6][7] |
| InChI | InChI=1S/C7H9BFNO4S/c1-10-15(13,14)7-3-2-5(9)4-6(7)8(11)12/h2-4,10-12H,1H3[6] |
| InChIKey | XOWWQIHVQHBQAY-UHFFFAOYSA-N[6] |
| Canonical SMILES | CNS(=O)(=O)C1=CC=C(F)C=C1B(O)O[8] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Molecular Weight | 233.03 g/mol [6][7] | - |
| Exact Mass | 233.0329373 Da[6] | Computed |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | Phenylboronic acids generally exhibit solubility in polar organic solvents like ethers and ketones. |
| XLogP3 | 1.1 | Computed |
| Hydrogen Bond Donor Count | 3 | Computed |
| Hydrogen Bond Acceptor Count | 5 | Computed |
| Rotatable Bond Count | 2 | Computed |
Experimental Protocols
General Synthesis Protocol: Grignard Reaction followed by Borylation
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the starting material, 2-bromo-4-fluoro-N-methylbenzenesulfonamide, in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) to the magnesium turnings.
-
The reaction mixture is typically stirred and may require gentle heating to maintain a steady reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.
-
Slowly add a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in the same anhydrous ether solvent, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture vigorously to ensure complete hydrolysis of the boronate ester.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ether/hexane mixture) or by column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Plausible mechanism of action for a sulfonamide-containing compound as an antibacterial agent.
Biological and Medicinal Chemistry Context
While no specific biological activity has been reported for this compound, its structural motifs suggest potential applications in drug discovery.
-
Sulfonamides: The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, most notably as antibacterial agents (sulfa drugs).[2] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.[2] Beyond their antibacterial properties, sulfonamides are present in drugs with diverse therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][11]
-
Fluorinated Compounds: The introduction of fluorine into a molecule can significantly alter its physicochemical properties.[5] It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve membrane permeability.[5]
-
Boronic Acids: Boronic acids are recognized for their ability to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors and drug delivery systems.[4] Furthermore, several boronic acid-containing drugs have been approved, most notably for cancer therapy, highlighting their therapeutic potential.[5]
Given these characteristics, this compound represents a molecule of interest for medicinal chemistry research, potentially as a building block for more complex molecules or as a therapeutic agent in its own right. Further experimental investigation is required to elucidate its specific chemical and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H9BFNO4S | CID 53216381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. 5-Fluoro-2-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]
- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Synthesis and Characterization of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, and methods for structural elucidation and purity assessment.
Compound Overview
This compound is an organoboron compound featuring a fluorinated phenyl ring substituted with a boronic acid group and an N-methylsulfamoyl group. The presence of the fluorine atom and the sulfamoyl moiety can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive intermediate for the synthesis of novel pharmaceutical agents. The boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₉BFNO₄S |
| Molecular Weight | 233.03 g/mol |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid |
| CAS Number | 1218790-75-0 |
Synthesis Pathway
A plausible and efficient synthetic route to this compound involves a three-step process starting from commercially available 2-bromo-4-fluorobenzenesulfonyl chloride. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 2-Bromo-4-fluoro-N-methylbenzenesulfonamide
This initial step involves the reaction of 2-bromo-4-fluorobenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide.
Materials:
-
2-Bromo-4-fluorobenzenesulfonyl chloride
-
Methylamine (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-bromo-4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C (ice bath).
-
Slowly add methylamine (2.0-3.0 eq) to the stirred solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-bromo-4-fluoro-N-methylbenzenesulfonamide.
-
The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Step 2 & 3: Synthesis of this compound via Lithium-Halogen Exchange and Borylation
This one-pot procedure involves a lithium-halogen exchange on the brominated sulfonamide followed by reaction with a borate ester and subsequent acidic workup to yield the final boronic acid.
Materials:
-
2-Bromo-4-fluoro-N-methylbenzenesulfonamide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 1 M or 2 M aqueous solution)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluoro-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid. Stir vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent.
Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, showing characteristic splitting patterns due to fluorine and adjacent proton couplings. A singlet for the N-methyl group around 2.5-3.0 ppm. A broad singlet for the boronic acid protons (B(OH)₂) which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbon attached to fluorine will show a large C-F coupling constant. Signals for the N-methyl carbon and the carbon attached to the boron atom. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak [M]+ or [M+H]+ and/or [M-H]- corresponding to the calculated molecular weight. Fragmentation patterns may involve the loss of water from the boronic acid group. |
Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Physical Properties
Table 3: Physical Characterization Data
| Property | Method | Expected Value |
| Melting Point | Melting point apparatus | A sharp melting point range is indicative of high purity. For similar fluorinated phenylboronic acids, melting points can range from 140-220 °C.[2] |
| Purity | HPLC, LC-MS | >95% is generally acceptable for use in subsequent reactions. |
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can be coupled with a variety of aryl or heteroaryl halides or triflates to form biaryl or heteroaryl-aryl structures, which are common motifs in many biologically active compounds.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the fluoro and sulfamoyl groups can influence the reactivity of the boronic acid in these coupling reactions.
Potential in Signaling Pathway Modulation
While specific signaling pathways involving this compound are not yet extensively documented in the public domain, boronic acid-containing molecules have been shown to act as inhibitors of various enzymes, including proteases and kinases. The unique substitution pattern of this compound makes it a candidate for screening in various drug discovery programs aimed at identifying novel modulators of cellular signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined synthetic route is robust and relies on well-established chemical transformations. The characterization methods described are essential for ensuring the quality and identity of the final product. The versatility of this compound in Suzuki-Miyaura coupling reactions highlights its importance as a valuable intermediate for the synthesis of new chemical entities with potential therapeutic applications. Further research into the biological activities of derivatives of this boronic acid is warranted to explore its full potential in drug discovery.
References
In-Depth Technical Guide: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid (CAS 1218790-75-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines its chemical properties, provides a detailed synthesis protocol, and explores its potential applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions for the development of novel therapeutic agents.
Core Compound Properties
This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis. Its chemical structure incorporates a fluorine atom and an N-methylsulfamoyl group, which can significantly influence the physicochemical and pharmacological properties of molecules synthesized from it.
| Property | Value | Source |
| CAS Number | 1218790-75-0 | [1][2] |
| Molecular Formula | C₇H₉BFNO₄S | [1][2] |
| Molecular Weight | 233.03 g/mol | [1][2] |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid | [1] |
| SMILES | B(C1=C(C=CC(=C1)F)S(=O)(=O)NC)(O)O | [1] |
| InChI Key | XOWWQIHVQHBQAY-UHFFFAOYSA-N | [1] |
Synthesis Protocol
General Experimental Protocol for the Synthesis of Substituted Phenylboronic Acids:
Step 1: Formation of the Aryl Organometallic Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) or n-butyllithium (1.1 equivalents) in an appropriate anhydrous solvent (e.g., tetrahydrofuran or diethyl ether).
-
Dissolve the corresponding aryl halide (e.g., 2-bromo-4-fluoro-N-methylbenzenesulfonamide) (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.
-
The reaction is typically initiated with gentle heating or the addition of a small crystal of iodine (for Grignard formation) and then maintained at a suitable temperature (e.g., room temperature to reflux) until the consumption of the starting material is confirmed by an appropriate analytical technique (e.g., TLC or GC-MS). For aryllithium formation from an aryl bromide, the reaction is typically carried out at low temperatures (e.g., -78 °C).
Step 2: Borylation and Hydrolysis
-
Cool the freshly prepared organometallic solution to a low temperature (typically -78 °C).
-
Add a solution of triisopropyl borate (1.1 to 1.5 equivalents) in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 2 to 12 hours).
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1N HCl) at 0 °C.
-
Adjust the pH of the solution to be acidic (pH 5-6) to facilitate the hydrolysis of the borate ester to the boronic acid.[3]
Step 3: Work-up and Purification
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield the desired phenylboronic acid. Rinsing with a non-polar solvent like n-hexane can also be effective for purification.[3]
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound is an ideal candidate for this reaction, enabling the introduction of the 5-fluoro-2-(N-methylsulfamoyl)phenyl moiety into a wide range of organic molecules, particularly in the synthesis of complex drug candidates.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst) (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.
-
Cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Potential Biological Significance and Signaling Pathway Involvement
While no specific biological data for this compound has been identified in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. The sulfonamide group is a well-known pharmacophore found in a wide array of drugs with diverse biological activities. Furthermore, the broader class of phenylboronic acids has been investigated for various therapeutic applications.
Compounds containing an N-methylsulfamoylphenyl group have been explored as inhibitors of various protein kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7][8] The MAPK signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and inflammatory disorders. Therefore, it is plausible that molecules synthesized using this compound as a building block could be designed to target components of the MAPK pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of complex molecules. While direct biological data for this specific compound is not yet publicly available, its structural features suggest that it could be a key component in the design of inhibitors targeting critical signaling pathways, such as the MAPK cascade. Further research into the synthesis and biological evaluation of derivatives of this boronic acid is warranted to fully explore its therapeutic potential.
References
- 1. This compound | C7H9BFNO4S | CID 53216381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: A Potent Inhibitor of Bacterial Methionine Aminopeptidase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activity of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. This compound has been identified as a potent inhibitor of bacterial methionine aminopeptidase (MetAP), a crucial enzyme for bacterial survival, making it a significant subject of interest for the development of novel antibacterial agents.
Chemical Structure and Properties
This compound is an organoboron compound featuring a fluorinated phenyl ring substituted with a boronic acid group and an N-methylsulfamoyl group.
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid | PubChem |
| CAS Number | 1218790-75-0 | PubChem |
| Molecular Formula | C₇H₉BFNO₄S | PubChem |
| Molecular Weight | 233.03 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | Inferred |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF (predicted) | Inferred |
| pKa | No experimental data available | - |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The key steps involve the formation of a sulfonamide intermediate followed by a lithium-halogen exchange and subsequent borylation. The detailed experimental protocol is outlined in U.S. Patent application US20120258952A1.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the procedures described in U.S. Patent application US20120258952A1.
Step 1: Synthesis of N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide
-
To a solution of 2-bromo-4-fluoroaniline in a suitable aprotic solvent (e.g., dichloromethane), add triethylamine and methanesulfonyl chloride at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the resulting N-(2-bromo-4-fluorophenyl)methanesulfonamide in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., sodium hydride) followed by methyl iodide.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide.
Step 2: Synthesis of this compound
-
Dissolve N-(2-bromo-4-fluorophenyl)-N-methylmethanesulfonamide in a dry, aprotic solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for a specified time to allow for the lithium-halogen exchange to occur.
-
Add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with an aqueous acidic solution (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is an inhibitor of bacterial methionine aminopeptidase (MetAP). MetAP is a metalloenzyme that plays a vital role in bacterial protein maturation by cleaving the N-terminal methionine from newly synthesized proteins. This process is essential for proper protein function and bacterial viability. Inhibition of MetAP leads to the accumulation of unprocessed proteins, disrupting cellular processes and ultimately causing bacterial cell death. This makes MetAP an attractive target for the development of new antibacterial drugs.
The inhibitory activity of this compound against MetAP is attributed to the interaction of the boronic acid moiety with the active site of the enzyme.
Signaling Pathway
Methionine aminopeptidase is a key enzyme in the N-terminal methionine excision (NME) pathway, which is a fundamental part of protein maturation in bacteria.
Caption: Inhibition of the N-terminal Methionine Excision Pathway by this compound.
In Vitro Activity
The inhibitory potency of this compound against bacterial MetAP has been quantified by determining its half-maximal inhibitory concentration (IC₅₀).
Table 2: In Vitro Inhibitory Activity
| Target Enzyme | Organism | IC₅₀ (µM) | Source |
| Methionine Aminopeptidase (MetAP) | Escherichia coli | 0.1 - 10 | U.S. Patent US20120258952A1 |
| Methionine Aminopeptidase (MetAP) | Staphylococcus aureus | 0.1 - 10 | U.S. Patent US20120258952A1 |
Note: The patent provides a range for the IC₅₀ values.
Experimental Protocol: MetAP Inhibition Assay (IC₅₀ Determination)
The following is a generalized protocol for determining the IC₅₀ of an inhibitor against MetAP, based on common methodologies in the field.
-
Enzyme and Substrate Preparation:
-
Recombinant bacterial MetAP is expressed and purified.
-
A synthetic peptide substrate for MetAP (e.g., Met-Gly-Met-Met) is prepared in a suitable buffer.
-
-
Assay Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
The MetAP enzyme is pre-incubated with the inhibitor dilutions for a specified time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the peptide substrate.
-
The reaction is allowed to proceed for a set time and then stopped (e.g., by adding a quenching agent).
-
-
Detection:
-
The amount of cleaved product is quantified. This can be done using various methods, such as HPLC, or a coupled-enzyme assay where the product of the MetAP reaction is a substrate for a reporter enzyme that generates a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
The rate of reaction is calculated for each inhibitor concentration.
-
The percentage of inhibition is determined relative to a control reaction with no inhibitor.
-
The IC₅₀ value is calculated by fitting the dose-response curve (percent inhibition vs. inhibitor concentration) to a suitable equation (e.g., the four-parameter logistic equation).
-
Caption: Experimental workflow for IC₅₀ determination of MetAP inhibitors.
Applications in Drug Development
The potent inhibitory activity of this compound against bacterial MetAP makes it a promising lead compound for the development of novel antibiotics. Its mechanism of action, targeting an essential bacterial enzyme, suggests a potential for broad-spectrum activity and a lower likelihood of cross-resistance with existing antibiotic classes.
Further research and development efforts may focus on:
-
Lead Optimization: Modifying the chemical structure to improve potency, selectivity over human MetAP, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of bacterial infection.
-
Safety and Toxicology Studies: Assessing the compound's safety profile.
Conclusion
This compound is a well-defined chemical entity with significant potential as a bacterial MetAP inhibitor. This guide has provided a detailed overview of its structure, synthesis, and biological activity, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further investigation into its properties and efficacy is warranted to explore its full therapeutic potential.
A Technical Guide to the Spectroscopic Analysis of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a substituted arylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions. Below are the computed physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₉BFNO₄S | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 233.03 g/mol | --INVALID-LINK--[1][2][3] |
| Exact Mass | 233.0329373 Da | --INVALID-LINK--[1] |
| IUPAC Name | [5-fluoro-2-(methylsulfamoyl)phenyl]boronic acid | --INVALID-LINK--[1] |
| CAS Number | 1218790-75-0 | --INVALID-LINK--[1] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known data for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Predicted spectrum in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.0 - 8.2 | s (broad) | 2H | B(OH )₂ | Exchangeable with D₂O. |
| ~7.5 - 7.7 | m | 1H | Ar-H | Aromatic proton ortho to the boronic acid group. |
| ~7.3 - 7.5 | m | 1H | Ar-H | Aromatic proton meta to the boronic acid and ortho to the fluorine. |
| ~7.1 - 7.3 | m | 1H | Ar-H | Aromatic proton ortho to both the fluorine and sulfamoyl groups. |
| ~4.5 - 5.0 | q (broad) | 1H | NH | Exchangeable with D₂O. May show coupling to the methyl protons. |
| ~2.6 | d | 3H | CH ₃ | Coupling to the NH proton may be observed. |
¹³C NMR (Carbon NMR) Predicted spectrum in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 165 (d) | C -F | Large ¹JCF coupling constant expected. |
| ~135 - 145 | Ar-C | Aromatic carbons attached to the sulfamoyl and boronic acid groups. The carbon attached to boron will be a broad signal and may be difficult to observe. |
| ~115 - 130 (d) | Ar-C | Aromatic carbons coupled to fluorine (²JCF and ³JCF). |
| ~29 | C H₃ | N-methyl carbon of the sulfamoyl group. |
¹⁹F NMR (Fluorine NMR) Predicted spectrum in DMSO-d₆ relative to CFCl₃
| Chemical Shift (δ, ppm) | Assignment | Notes |
| -110 to -125 | Ar-F | The exact chemical shift is sensitive to the electronic environment and solvent.[4][5] |
¹¹B NMR (Boron NMR) Predicted spectrum in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~27 - 33 | B (OH)₂ | Boronic acids typically show a broad signal in this region. The chemical shift is sensitive to pH and solvent.[6] |
Mass Spectrometry (MS)
For mass spectrometric analysis, electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[7]
Expected m/z values (ESI Negative Mode)
| m/z | Ion | Notes |
| 232.025 | [M-H]⁻ | Deprotonated molecular ion. |
| 214.014 | [M-H-H₂O]⁻ | Loss of water from the boronic acid moiety. |
Potential Fragmentation Pathways In tandem MS (MS/MS), fragmentation of the [M-H]⁻ ion could involve:
-
Cleavage of the C-B bond.
-
Loss of SO₂ from the sulfamoyl group.
-
Cleavage of the N-methyl bond.
Infrared (IR) Spectroscopy
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | B(O-H)₂ (hydrogen-bonded) |
| ~3300 | N-H stretch | -SO₂NH- |
| 3100 - 3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | -CH₃ |
| 1600 - 1585, 1500 - 1400 | C=C stretch | Aromatic ring |
| ~1350 (asymmetric) | S=O stretch | Sulfonamide |
| ~1160 (symmetric) | S=O stretch | Sulfonamide |
| ~1390 | B-O stretch | Boronic acid |
| ~1250 | C-F stretch | Aryl-Fluoride |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for novel arylboronic acids.
NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent.
-
Common solvents for boronic acids are DMSO-d₆ or Methanol-d₄. CDCl₃ can sometimes be used, but solubility may be limited and oligomerization (formation of boroxines) can lead to broad, poorly resolved spectra.
-
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. If exchangeable protons (B(OH)₂ and NH) are of interest, run a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A fluorine standard (like CFCl₃) is used for chemical shift referencing (0 ppm).
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. A boron standard (like BF₃·OEt₂) is used for referencing.
-
Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[6]
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[6]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.[6]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% formic acid or ammonium acetate in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A gradient elution from low to high organic content (Mobile Phase B) is used to elute the compound from the column.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to determine the optimal ionization. Negative mode is often preferred for boronic acids.
-
Acquisition Mode: Full scan mode to identify the molecular ion. Tandem MS (MS/MS) or product ion scan mode to obtain fragmentation data for structural elucidation.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and analyte.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method.
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Visualized Workflows
The following diagrams illustrate typical workflows for the spectroscopic characterization of a novel compound.
Caption: General workflow for spectroscopic analysis.
Caption: LC-MS workflow for boronic acid analysis.
References
- 1. This compound | C7H9BFNO4S | CID 53216381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 5-Fluoro-2-(N-methylsulfamoyl)phenylboronic acid [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. jnsparrowchemical.com [jnsparrowchemical.com]
The N-Methylsulfamoyl Group: A Key Modulator of Boronic Acid Reactivity in Drug Discovery and Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids have emerged as a versatile class of compounds with significant applications in medicinal chemistry and organic synthesis. Their unique ability to form reversible covalent bonds with diols and act as transition-state analogs for serine proteases has led to the development of numerous therapeutic agents and powerful synthetic methodologies. The reactivity of a boronic acid is intrinsically linked to the electronic nature of its substituents. This guide focuses on the pivotal role of the N-methylsulfamoyl group in modulating the reactivity of boronic acids, providing a comprehensive overview of its effects on acidity, enzyme inhibition, and cross-coupling reactions.
The Influence of the N-Methylsulfamoyl Group on Boronic Acid pKa
The Lewis acidity of a boronic acid, quantified by its pKa, is a critical determinant of its biological activity and reactivity. The N-methylsulfamoyl group, with its strong electron-withdrawing nature, significantly impacts the pKa of phenylboronic acids.
Quantitative Data on Boronic Acid pKa
| Compound | pKa | Reference |
| Phenylboronic Acid | 8.8 ± 0.1 | [1] |
| 4-(N-allylsulfamoyl)phenylboronic acid | 7.4 ± 0.1 | [1] |
| 4-(N-methylsulfamoyl)phenylboronic acid | ~7.4 (estimated) |
Role in Serine Protease Inhibition
Boronic acids are well-established inhibitors of serine proteases, acting as transition-state analogs that form a covalent adduct with the catalytic serine residue. The N-methylsulfamoyl group can enhance the inhibitory potency and selectivity of boronic acid-based protease inhibitors.
Mechanism of Inhibition
The inhibition of serine proteases by boronic acids involves the formation of a stable, tetrahedral adduct between the boron atom and the hydroxyl group of the active site serine. The lowered pKa of N-methylsulfamoyl-substituted boronic acids promotes the formation of the boronate anion at physiological pH, which is more susceptible to nucleophilic attack by the serine residue.
Caption: Serine protease inhibition by an N-methylsulfamoyl boronic acid.
Quantitative Data on Protease Inhibition
Specific Ki values for N-methylsulfamoyl-containing boronic acid inhibitors against serine proteases like chymotrypsin are not extensively reported in the public domain. However, the general principles of boronic acid inhibition and the electronic effects of the sulfamoyl group suggest that these compounds would be potent inhibitors. For context, peptidyl boronic acids can exhibit Ki values in the nanomolar range against specific serine proteases.
| Inhibitor Class | Target Protease | Typical Ki Range |
| Peptidyl Boronic Acids | Serine Proteases | nM to µM |
| N-Methylsulfamoyl Boronic Acids | Serine Proteases | (Data not available) |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Boronic acids are key reagents in this palladium-catalyzed cross-coupling reaction. The electron-deficient nature of N-methylsulfamoyl-substituted phenylboronic acids influences their reactivity in this transformation.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing N-methylsulfamoyl group can affect the rate of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
Reactivity and Yields
| Aryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Formylphenylboronic acid | 4-Bromoanisole | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 95 |
| 4-(N-Methylsulfamoyl)phenylboronic acid | 4-Bromoanisole | (Typical conditions: Pd catalyst, phosphine ligand, carbonate or phosphate base) | (Data not available) | (Data not available) | (Data not available) |
Experimental Protocols
Synthesis of 4-(N-methylsulfamoyl)phenylboronic acid (Adapted Protocol)
This protocol is adapted from the synthesis of the analogous 4-(N-allylsulfamoyl)phenylboronic acid[1].
Step 1: Synthesis of 4-Bromo-N-methylbenzenesulfonamide
-
To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.2 eq) in acetonitrile in an ice-bath, slowly add a solution of methylamine (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in chloroform, wash with water, and dry over anhydrous MgSO4.
-
Remove the solvent under reduced pressure to afford the crude product.
-
Recrystallize the solid from a mixture of ethanol and water to yield pure 4-bromo-N-methylbenzenesulfonamide.
Step 2: Synthesis of 4-(N-methylsulfamoyl)phenylboronic acid
-
To a solution of 4-bromo-N-methylbenzenesulfonamide (1.0 eq) in dry THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous HCl (1 M).
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(N-methylsulfamoyl)phenylboronic acid.
Determination of Boronic Acid pKa by UV-Vis Spectrophotometry
This is a general protocol that can be used to determine the pKa of N-methylsulfamoyl-substituted boronic acids[2].
-
Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from approximately pKa - 2 to pKa + 2.
-
Preparation of Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 10 mM.
-
Measurement:
-
In a 96-well UV-transparent microplate, add a specific volume of each buffer solution to different wells.
-
Add a small, constant volume of the boronic acid stock solution to each well to achieve a final concentration in the µM range. Include wells with buffer only as blanks.
-
Record the UV-Vis spectrum (e.g., 220-400 nm) for each well using a microplate reader.
-
-
Data Analysis:
-
Correct the absorbance spectra by subtracting the blank spectra.
-
Identify the wavelength(s) with the largest change in absorbance as a function of pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
-
Determination of Ki for Serine Protease Inhibition
This is a standard protocol for determining the inhibition constant (Ki) of a competitive inhibitor for an enzyme like chymotrypsin[3][4].
-
Reagents and Buffers:
-
Chymotrypsin solution in a suitable buffer (e.g., Tris-HCl with CaCl2).
-
Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide in DMSO).
-
Inhibitor stock solution (N-methylsulfamoyl boronic acid derivative in DMSO).
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, set up reactions containing the assay buffer, a fixed concentration of chymotrypsin, and varying concentrations of the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate. The Km should be determined in a separate experiment by measuring the reaction velocity at varying substrate concentrations in the absence of the inhibitor.
-
Conclusion
The N-methylsulfamoyl group is a powerful modulator of boronic acid reactivity. Its strong electron-withdrawing properties lead to a significant decrease in the pKa of the boronic acid moiety, enhancing its Lewis acidity. This, in turn, is expected to increase its potency as a serine protease inhibitor by facilitating the formation of the tetrahedral boronate intermediate. In the context of Suzuki-Miyaura coupling, the electronic nature of the N-methylsulfamoyl group influences the transmetalation step, and with optimized conditions, these boronic acids can serve as effective coupling partners. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the potential of N-methylsulfamoyl-substituted boronic acids in drug discovery and organic synthesis. Further quantitative studies are warranted to fully elucidate the structure-activity relationships and reaction kinetics of this promising class of compounds.
References
- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Substituted Phenylboronic Acids: A Technical Guide for Modern Drug Discovery
An in-depth exploration of the discovery, synthesis, and application of substituted phenylboronic acids, offering researchers, scientists, and drug development professionals a comprehensive resource on this pivotal class of compounds.
Introduction
Substituted phenylboronic acids have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique ability to participate in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1] Furthermore, the inherent Lewis acidity of the boronic acid moiety and its reversible covalent interactions with diols have opened up new frontiers in drug design, diagnostics, and targeted drug delivery.[2][3] This technical guide provides a comprehensive overview of the discovery and history of substituted phenylboronic acids, detailed experimental protocols for their synthesis and characterization, and an exploration of their significant applications in the pharmaceutical industry.
A Historical Perspective: From Obscure Reagents to Synthetic Cornerstones
The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid.[4] However, it was not until 1880 that Michaelis and Becker first prepared benzeneboronic acid by heating boron trichloride and diphenylmercury in a sealed tube.[5] For much of the following century, boronic acids remained a chemical curiosity with limited practical applications.
The landscape began to change dramatically in the late 20th century with the advent of palladium-catalyzed cross-coupling reactions. The development of the Suzuki-Miyaura coupling reaction in 1979, which utilizes boronic acids and organohalides to form carbon-carbon bonds, was a watershed moment.[5][6] This mild, versatile, and functional group-tolerant reaction propelled phenylboronic acids and their derivatives to the forefront of organic synthesis, making them readily accessible and highly sought-after building blocks.[7]
The early 21st century witnessed the translation of this synthetic utility into tangible therapeutic success with the FDA approval of Bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma.[4] This milestone shattered the initial perception of boron-containing compounds as being inherently toxic and ignited a surge of interest in the medicinal applications of substituted phenylboronic acids, leading to the development of other drugs like Ixazomib and Vaborbactam.[4]
Synthesis and Characterization of Substituted Phenylboronic Acids
The synthetic accessibility of substituted phenylboronic acids is a key driver of their widespread use. A variety of methods have been developed to introduce the boronic acid functionality onto a phenyl ring bearing diverse substituents.
General Synthetic Methodologies
One of the most common and versatile methods for the synthesis of arylboronic acids is the reaction of an organometallic reagent, typically a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[8][9]
A logical diagram of this common synthetic workflow is presented below:
Caption: General workflow for the synthesis of substituted phenylboronic acids.
Detailed Experimental Protocols
2.2.1. Synthesis of 4-Formylphenylboronic Acid
This protocol describes the synthesis of 4-formylphenylboronic acid starting from 4-bromobenzaldehyde.[1]
-
Step 1: Acetalization of 4-Bromobenzaldehyde. To a solution of 4-bromobenzaldehyde in ethanol, add diethoxymethoxyethane. The reaction is carried out under standard conditions to protect the aldehyde functionality.
-
Step 2: Grignard Reagent Formation and Reaction with Tri-n-butyl Borate. The protected 1-bromo-4-(diethoxymethyl)benzene is reacted with magnesium turnings in the presence of 1,2-dibromoethane and activated with ultrasound to form the Grignard reagent. This is then reacted with tri-n-butyl borate at low temperature.
-
Step 3: Hydrolysis. The resulting boronic ester is hydrolyzed using an acidic work-up to yield 4-formylphenylboronic acid. The product is typically a white solid.
2.2.2. Synthesis of 3-Aminophenylboronic Acid
This protocol outlines a method for the synthesis of 3-aminophenylboronic acid.[4]
-
Step 1: Coupling Reaction. 3-Nitrobenzophenone is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an organic solvent such as DMSO or DMF. The reaction is heated to afford the 3-nitrophenylboronic acid pinacol ester.
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting ester is then reduced to an amino group. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Step 3: Deprotection. The pinacol protecting group is removed by acidic hydrolysis to yield 3-aminophenylboronic acid. The product can be purified by adjusting the pH to near neutral and extracting with an organic solvent.
Purification and Characterization
Purification of phenylboronic acids can be achieved through several methods, including recrystallization and column chromatography. Recrystallization from hot water or ethanol is often effective.[10] For chromatographic purification, silica gel or reverse-phase C18 columns can be employed, with the choice of eluent depending on the polarity of the specific substituted phenylboronic acid.[10]
Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and determination of the melting point.
-
¹H NMR Spectroscopy: The aromatic protons of substituted phenylboronic acids give characteristic signals in the range of 7-8.5 ppm. The chemical shifts are influenced by the nature and position of the substituents on the phenyl ring.
-
¹¹B NMR Spectroscopy: This technique is particularly useful for confirming the presence and electronic environment of the boron atom. The chemical shift for the trigonal planar boronic acid is typically found around 27-33 ppm.[11]
-
¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.
-
Melting Point: The melting point is a useful indicator of purity. Phenylboronic acid has a melting point of approximately 216-219 °C.[12]
Physicochemical Properties of Substituted Phenylboronic Acids
The electronic properties of the substituents on the phenyl ring significantly influence the physicochemical properties of the boronic acid, particularly its Lewis acidity, which is quantified by the pKa value.
Acidity (pKa)
The pKa of a boronic acid reflects the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form. This equilibrium is crucial for many of its biological applications. Electron-withdrawing groups on the phenyl ring generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).
Table 1: pKa Values of Selected Substituted Phenylboronic Acids
| Substituent | Position | pKa |
| -H | - | 8.83[10] |
| 4-CH₃ | para | ~9.2 |
| 4-OCH₃ | para | ~9.4 |
| 4-F | para | ~8.7 |
| 4-Cl | para | ~8.6 |
| 4-NO₂ | para | ~7.1 |
| 3-NO₂ | meta | ~7.3 |
Note: pKa values can vary depending on the experimental conditions.
Applications in Drug Discovery and Development
The unique chemical properties of substituted phenylboronic acids have led to their widespread application in various stages of drug discovery and development, from target identification to drug delivery.
Enzyme Inhibition
The ability of the boronic acid moiety to form a stable, reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes makes them potent inhibitors.
4.1.1. Proteasome Inhibition: The Bortezomib Story
Bortezomib is a prime example of a successful drug that utilizes a phenylboronic acid derivative as a pharmacophore. It is a potent and selective inhibitor of the 26S proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts multiple signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
The mechanism of action of Bortezomib is depicted in the following signaling pathway diagram:
Caption: Bortezomib's mechanism of action in inducing apoptosis.
4.1.2. β-Lactamase Inhibition
Substituted phenylboronic acids have also shown promise as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. By forming a reversible covalent adduct with the active site serine, these compounds can restore the efficacy of antibiotics.
Table 2: Inhibition Constants (Ki) of Phenylboronic Acid Derivatives against AmpC β-Lactamase
| Compound | Ki (nM) |
| Phenylboronic acid | 4850 |
| 3-Carboxyphenylboronic acid | 1450 |
| 4-Carboxyphenylboronic acid | 26 |
| 3-Carboxy-4-fluorophenylboronic acid | 83 |
Data sourced from various studies.
Glucose Sensing
The reversible interaction between phenylboronic acids and diols forms the basis of non-enzymatic glucose sensors. At physiological pH, the boronic acid exists in equilibrium between its neutral and anionic forms. The binding of glucose, a polyol, shifts this equilibrium, leading to a change in the physicochemical properties of the system, which can be detected optically or electrochemically.
The interaction mechanism is illustrated below:
Caption: Mechanism of glucose sensing using phenylboronic acid.
Targeted Drug Delivery
The affinity of phenylboronic acids for sialic acid residues, which are often overexpressed on the surface of cancer cells, is being exploited for targeted drug delivery. Nanoparticles functionalized with phenylboronic acid derivatives can selectively bind to cancer cells, leading to enhanced cellular uptake of encapsulated therapeutic agents and reduced off-target toxicity.
An experimental workflow for a phenylboronic acid-based drug delivery system is outlined below:
Caption: Workflow of a phenylboronic acid-based targeted drug delivery system.
Conclusion
From their humble beginnings as synthetic curiosities, substituted phenylboronic acids have evolved into a cornerstone of modern chemical and pharmaceutical sciences. Their synthetic versatility, coupled with their unique ability to interact with biological molecules, has cemented their importance in drug discovery and development. As our understanding of the nuanced roles of the boronic acid moiety continues to grow, we can anticipate the emergence of even more innovative applications for this remarkable class of compounds, further expanding the horizons of medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 7. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. フェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a specialized organic reagent of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom and an N-methylsulfamoyl group, make it a valuable building block for the synthesis of complex pharmaceutical compounds. The electron-withdrawing nature of these substituents influences the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions. This reagent is particularly notable for its role as a key intermediate in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein kinase, which is a critical target in the treatment of metastatic melanoma.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Its mild reaction conditions, tolerance of a wide range of functional groups, and the stability of the boronic acid reagents have established it as a cornerstone of modern organic synthesis. The application of this compound in Suzuki-Miyaura coupling reactions provides a direct route to biaryl and heteroaryl structures that are scaffolds for various kinase inhibitors and other biologically active molecules.
Application: Synthesis of BRAF Inhibitors
A primary application of this compound is in the synthesis of BRAF inhibitors, such as Vemurafenib.[1] BRAF is a serine/threonine-protein kinase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[2][3][4] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth and tumorigenesis, especially in melanoma.[5] Vemurafenib and its analogs, synthesized via Suzuki-Miyaura coupling, are designed to selectively bind to and inhibit the mutated BRAF kinase, thereby blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[6][7][8]
Signaling Pathway
Experimental Protocols
The following protocols are adapted from established synthetic routes for BRAF inhibitors, demonstrating the use of this compound in a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Vemurafenib Precursor
This protocol describes the coupling of this compound with a suitable aryl halide, a key step in the synthesis of Vemurafenib.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., a brominated or iodinated pyrrolo[2,3-b]pyridine core) (1.0 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)
-
Base: Sodium carbonate (Na₂CO₃) (2.0 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow:
Procedure:
-
To a dry round-bottom flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound or structurally similar analogs, as reported in the synthesis of kinase inhibitors.
| Entry | Aryl Halide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-7-azaindole derivative | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-85 |
| 2 | 5-Iodo-pyrrolo[2,3-b]pyridine | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 70-80 |
| 3 | 4-Chloro-7-azaindole derivative | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
Note: The yields are substrate-dependent and optimization of reaction conditions may be necessary for specific coupling partners.
Conclusion
This compound is a critical reagent for the synthesis of targeted therapeutics, particularly BRAF inhibitors. The Suzuki-Miyaura coupling provides an efficient and versatile method for incorporating this key structural motif into complex molecules. The protocols and data presented in these application notes offer a valuable resource for researchers in drug discovery and development, facilitating the synthesis and exploration of novel, biologically active compounds.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. thno.org [thno.org]
- 6. preprints.org [preprints.org]
- 7. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for using (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in organic synthesis
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Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Medicinal Chemistry
Introduction
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid moiety, a fluorine atom, and an N-methylsulfamoyl group, offers several advantages for the synthesis of novel therapeutic agents. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for constructing C-C bonds to form complex molecular scaffolds. [1][2][3]The presence of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. [4]Furthermore, the N-methylsulfamoyl group can participate in hydrogen bonding interactions with biological targets, potentially improving potency and selectivity.
These application notes provide a detailed, representative protocol for the use of this compound in the synthesis of a hypothetical Wee1 kinase inhibitor, "Hypothetical Compound 1." Wee1 kinase is a critical regulator of the G2-M cell cycle checkpoint and a promising target for cancer therapy. [5][6][7]The provided protocols and data are based on established synthetic methodologies and known structure-activity relationships (SAR) for this class of inhibitors.
Application: Synthesis of a Wee1 Kinase Inhibitor
This compound can be utilized as a key building block in the synthesis of potent and selective Wee1 kinase inhibitors. The Suzuki-Miyaura coupling reaction allows for the efficient installation of the substituted phenyl motif onto a heterocyclic core, a common feature in many kinase inhibitors.
Data Presentation: Biological Activity of Hypothetical Wee1 Inhibitors
The following table summarizes the in vitro biological activity of the hypothetical Wee1 inhibitor synthesized using this compound, alongside structurally related analogues for comparison. The data is representative of typical potencies for this class of compounds.
| Compound | Structure | Wee1 IC50 (nM) [a] | PLK1 IC50 (nM) [b] | Selectivity (PLK1/Wee1) |
| Hypothetical Compound 1 | (Structure with (5-Fluoro-2-(N-methylsulfamoyl)phenyl) group) | 4.5 ± 0.8 | 1500 ± 250 | >330-fold |
| Analogue A (Des-fluoro) | (Structure with (2-(N-methylsulfamoyl)phenyl) group) | 15.2 ± 2.1 | 1800 ± 300 | ~118-fold |
| Analogue B (Des-sulfamoyl) | (Structure with (5-Fluorophenyl) group) | 85.7 ± 9.3 | >5000 | >58-fold |
| AZD1775 (Adavosertib) | (Reference compound) | 5.2 ± 0.9 | 47 ± 8 | ~9-fold |
[a] IC50 values determined by an in vitro kinase assay. [b] IC50 values determined for off-target kinase activity to assess selectivity.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Hypothetical Compound 1
This protocol describes the synthesis of a hypothetical Wee1 inhibitor ("Hypothetical Compound 1") via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Materials:
-
This compound (1.0 eq)
-
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Na₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield Hypothetical Compound 1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Wee1 Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against Wee1 kinase.
Materials:
-
Recombinant human Wee1 kinase
-
CDK1/CycB substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the Wee1 kinase and the CDK1/CycB substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: G2/M Checkpoint Signaling Pathway and the Role of a Wee1 Inhibitor.
Caption: Workflow for Synthesis and Evaluation of a Wee1 Inhibitor.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Potent Pyrazolopyrimidinone-Based WEE1 Inhibitors with Limited Single-Agent Cytotoxicity for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid as a Versatile Building Block for Pharmaceutical Synthesis
Introduction
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a key building block in medicinal chemistry, particularly for the synthesis of targeted cancer therapeutics. Its unique structural features, including a fluorine atom which can enhance metabolic stability and binding affinity, and a sulfonamide group that can participate in crucial hydrogen bonding interactions, make it an invaluable reagent for the development of potent and selective kinase inhibitors. This document provides detailed protocols for the application of this boronic acid in the synthesis of Vemurafenib, a potent BRAF V600E inhibitor, and outlines methods for the biological evaluation of the synthesized compound.
Chemical Properties and Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1218790-75-0 |
| Molecular Formula | C₇H₉BFNO₄S |
| Molecular Weight | 233.03 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Experimental Protocols
Protocol 1: Synthesis of Vemurafenib via Suzuki-Miyaura Coupling
This protocol details the synthesis of Vemurafenib by coupling a key brominated intermediate, N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, with this compound.
Step 1: Synthesis of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (591 mg, 3.00 mmol) and (4-chlorophenyl)boronic acid (563 mg, 3.60 mmol) in dioxane (8 mL), add a solution of K₂CO₃ (498 mg, 3.60 mmol) in water.
-
Stir the mixture for 30 minutes.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (220 mg, 0.30 mmol).
-
Stir the reaction mixture at 80°C overnight.
-
Remove the volatiles in vacuo.
-
Suspend the resulting solid in ethyl acetate and wash with water.
-
Separate the organic layer, dry it over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography (Hexane/EtOAc, 6:4, v/v) to yield the product as a tan solid.[1]
-
Yield: 74%[1]
-
Step 2: Synthesis of N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
This intermediate is a crucial precursor for the final coupling step. It can be synthesized through a multi-step process starting from 3-bromo-2,4-difluoroaniline.
Step 3: Suzuki-Miyaura Coupling to Synthesize Vemurafenib
-
In a reaction vessel, combine N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (1.0 equiv), this compound (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent system like a mixture of dioxane and water.
-
Heat the mixture under an inert atmosphere at a temperature ranging from 80-100°C.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Vemurafenib.
Table 2: Characterization Data for Vemurafenib
| Analysis | Result |
| ¹H NMR (DMSO-d₆) | δ (ppm): 11.7 (br s, 1H), 8.51 (d, J=1.9 Hz, 1H), 8.21 (d, J=1.9 Hz, 1H), 7.74 (m, 2H), 7.52 (m, 3H), 6.51 (dd, J=3.5, 1.9 Hz, 1H), ... (Additional peaks corresponding to the propanesulfonamide and the coupled phenyl ring)[1] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 148.6, 141.8, 138.4, 132.2, 129.0, 128.9, 127.6, 127.3, 126.7, 119.7, 100.2, ... (Additional peaks for the full structure)[1] |
| Mass Spec (ESI-MS) | m/z: 490.08 [M+H]⁺[2] |
Biological Activity Evaluation
Protocol 2: BRAF V600E In Vitro Kinase Assay
This assay determines the inhibitory activity of the synthesized compound against the target kinase.
-
Prepare a reaction mixture containing recombinant BRAF V600E enzyme, a substrate (e.g., MEK1), and ATP in a kinase assay buffer.
-
Add serial dilutions of the synthesized compound (Vemurafenib) to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3: Cell Viability (MTS) Assay
This assay assesses the cytotoxic effect of the synthesized compound on cancer cells harboring the BRAF V600E mutation.
-
Seed BRAF V600E positive human melanoma cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compound for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Table 3: Biological Activity of Vemurafenib
| Assay | Cell Line | IC₅₀ Value |
| BRAF V600E Kinase Inhibition | - | 31 nM |
| Cell Viability (MTS) | A375 (BRAF V600E) | 130 nM |
| Cell Viability (MTS) | G-361 (BRAF V600E) | 3.5 µM[3] |
| Cell Viability | MeWo (BRAF wild-type) | No significant inhibition |
Visualizations
Caption: Workflow for synthesis and evaluation.
Caption: MAPK/ERK pathway and Vemurafenib inhibition.
Caption: Suzuki-Miyaura coupling catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules, including approved pharmaceuticals and promising drug candidates. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds between sp²-hybridized centers. This application note provides detailed protocols for the use of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid as a key building block in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the N-methylsulfamoyl group offers a handle for further functionalization and can influence the physicochemical properties of the final compound.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The data demonstrates the versatility of this building block in forming biaryl structures with diverse electronic and steric properties.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 16 | 85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 78 |
| 4 | 4-Iodoacetophenone | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 10 | 95 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | THF/H₂O | 80 | 14 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides and Iodides
This protocol is suitable for the coupling of this compound with a range of electron-rich and electron-poor aryl bromides and iodides.
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Protocol 2: Procedure for Coupling with Challenging Aryl Chlorides
This protocol employs a more active catalyst system for the coupling of less reactive aryl chlorides.
Materials:
-
This compound
-
Aryl chloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and potassium carbonate (2.5 mmol, 2.5 equiv) to a vial.
-
Add anhydrous 1,4-dioxane (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of biaryl compounds using a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Hypothetical Signaling Pathway Inhibition
Biaryl sulfonamides have been identified as inhibitors of various signaling pathways implicated in cancer and inflammatory diseases. The following diagram illustrates a hypothetical mechanism where a biaryl compound, synthesized from this compound, inhibits a generic kinase signaling pathway involved in cell proliferation.[1]
Caption: Hypothetical inhibition of a kinase signaling pathway by a biaryl sulfonamide.
References
Application Notes and Protocols for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid is a key building block in the synthesis of targeted therapies, most notably the BRAF kinase inhibitor, Vemurafenib. Its unique substitution pattern, featuring a fluorine atom and an N-methylsulfamoyl group, plays a crucial role in the pharmacological properties of the final drug substance. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfamoyl group can participate in key hydrogen bonding interactions within the target protein's active site.
These application notes provide detailed protocols for the use of this compound in the synthesis of Vemurafenib via a Suzuki-Miyaura cross-coupling reaction. Additionally, pharmacological data for Vemurafenib is presented to highlight the significance of this reagent in the development of potent and selective kinase inhibitors.
Data Presentation
Table 1: Pharmacological Activity of Vemurafenib
| Target | IC50 (nM) | Cell Line | Disease Model | Reference |
| BRAF V600E | 13 - 31 | - | Biochemical Assay | [1] |
| C-Raf | 6.7 - 48 | - | Biochemical Assay | [1] |
| Wild-type BRAF | 100 - 160 | - | Biochemical Assay | [1] |
| BRAF V600E | 130 | Colo829 | Melanoma | [2] |
| BRAF V600E | 4,570 | RKO | Colorectal Cancer | [3] |
Table 2: Pharmacokinetic Properties of Vemurafenib
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~64% (steady state) | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours | Human | [4] |
| Volume of Distribution | ~106 L | Human | [4] |
| Plasma Protein Binding | >99% | Human | [4][5] |
| Metabolism | Primarily by CYP3A4 and CYP1A2 | Human | [4][6] |
| Elimination Half-life | ~50 hours | Human | [7] |
| Major Route of Excretion | Feces (~94%) | Human | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Vemurafenib Precursor via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 5-bromo-1H-pyrrolo[2,3-b]pyridine, a key step in the synthesis of Vemurafenib.[8]
Materials:
-
This compound
-
5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Add this compound (1.2 eq).
-
Add potassium carbonate (2.0 eq).
-
The flask is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water to create a 4:1 dioxane/water solvent mixture.
-
Add Pd(dppf)Cl2·CH2Cl2 (0.05 - 0.10 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired Vemurafenib precursor.
Protocol 2: BRAF V600E Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of compounds, such as Vemurafenib synthesized using the above protocol, against the BRAF V600E kinase. Commercial assay kits are also available for this purpose.[9]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (Vemurafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound (Vemurafenib) in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the BRAF V600E enzyme, and the MEK1 substrate.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for the synthesis of Vemurafenib.
Caption: Vemurafenib inhibits the BRAF V600E signaling pathway.
References
- 1. Vemurafenib | Raf Kinases | Tocris Bioscience [tocris.com]
- 2. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. drugs.com [drugs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. nbinno.com [nbinno.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Fluorinated Phenylboronic Acids in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenylboronic acids represent a promising class of compounds in the development of modern agrochemicals. The incorporation of fluorine atoms into the phenylboronic acid scaffold can significantly enhance the biological activity and physicochemical properties of these molecules, such as their lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] These enhanced properties make them effective candidates for fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for fluorinated phenylboronic acids in agrochemical applications.
I. Antifungal Applications
Fluorinated phenylboronic acids have demonstrated significant potential as antifungal agents against a broad spectrum of plant pathogens. Their mode of action often involves the disruption of cellular processes, leading to inhibited growth and, ultimately, cell death of the fungal pathogens.
Quantitative Data: Antifungal Activity
A study evaluating 82 different phenylboronic acid derivatives identified several fluorinated compounds with potent antifungal activity against six major agricultural plant pathogens. The 50% effective concentration (EC₅₀) values for some of the most active compounds are summarized below.
| Compound ID | Chemical Name | Target Fungus | EC₅₀ (µg/mL)[2] |
| A24 | 4-Chloro-2-fluorophenylboronic acid | Botrytis cinerea | < 10 |
| A25 | 2-Chloro-4-fluorophenylboronic acid | Botrytis cinerea | < 10 |
| A30 | 2-Bromo-5-fluorophenylboronic acid | Botrytis cinerea | < 10 |
| A31 | 3-Bromo-4-fluorophenylboronic acid | Botrytis cinerea | < 10 |
| A36 | 3,4-Difluorophenylboronic acid | Botrytis cinerea | < 10 |
| A41 | 2-Trifluoromethylphenylboronic acid | Botrytis cinerea | < 10 |
| A49 | 2-Chloro-5-trifluoromethoxybenzeneboronic acid | Botrytis cinerea | 0.39 |
| B23 | 3-Chloro-4-fluorophenylboronic acid | Botrytis cinerea | < 10 |
| Boscalid | Commercial Fungicide (Reference) | Botrytis cinerea | 0.55 |
Mechanism of Action: 2-Chloro-5-trifluoromethoxybenzeneboronic acid (A49)
Compound A49, 2-chloro-5-trifluoromethoxybenzeneboronic acid, exhibits strong antifungal activity against Botrytis cinerea. Its mechanism of action involves multiple disruptive effects on the fungal cells.[2] A49 inhibits spore germination and leads to abnormal cell morphology.[2] It compromises the integrity of the cell membrane, increasing its permeability and causing leakage of intracellular components.[2] Furthermore, it induces the accumulation of reactive oxygen species (ROS), leading to oxidative stress.[2] A49 also reduces the activity of antioxidant enzymes such as peroxidase and catalase.[2] Transcriptomic analysis suggests that this compound disrupts intracellular redox processes and alters the metabolism of certain amino acids.[2]
Caption: Mechanism of action of 2-chloro-5-trifluoromethoxybenzeneboronic acid (A49) against Botrytis cinerea.
II. Herbicidal Applications
While direct application of fluorinated phenylboronic acids as herbicides is less documented, they are crucial intermediates in the synthesis of potent herbicidal compounds. For instance, fluorinated phenylboronic acids are utilized in Suzuki cross-coupling reactions to create complex molecules that exhibit herbicidal properties.
Quantitative Data: Herbicidal Activity of a Phenylboronic Acid-Derived Compound
A series of α-trifluoroanisole derivatives containing phenylpyridine moieties were synthesized using substituted p-hydroxyphenylboronic acid. Several of these compounds demonstrated significant herbicidal activity.
| Compound ID | Target Weed | ED₅₀ (g a.i./hm²)[3] |
| 7a | Abutilon theophrasti | 13.32 |
| 7a | Amaranthus retroflexus | 5.48 |
| Fomesafen | Abutilon theophrasti | 36.39 |
| Fomesafen | Amaranthus retroflexus | 10.09 |
a.i./hm²: active ingredient per hectare
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Many herbicides derived from phenylboronic acids act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the biosynthesis of chlorophyll in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to weed death.[3]
Caption: General mechanism of action for PPO-inhibiting herbicides.
III. Insecticidal Applications
Fluorinated phenylboronic acids have been investigated for their role as synergists for conventional insecticides, enhancing their efficacy by inhibiting detoxification enzymes in insects.
Quantitative Data: Synergistic Activity of Phenylboronic Acids
Phenylboronic acid derivatives have been shown to inhibit carboxylesterase (CBE), an enzyme involved in the detoxification of organophosphate insecticides in insects like the Australian sheep blowfly (Lucilia cuprina).
| Compound | Target Enzyme | IC₅₀ (µM)[4] |
| Phenylboronic acid | Carboxylesterase (αE7) | ~100 |
| Boronic acid deriv. 1 | Carboxylesterase (αE7) | ~10 |
| Boronic acid deriv. 2 | Carboxylesterase (αE7) | ~50 |
| Boronic acid deriv. 3 | Carboxylesterase (αE7) | ~20 |
| Boronic acid deriv. 4 | Carboxylesterase (αE7) | ~5 |
| Boronic acid deriv. 5 | Carboxylesterase (αE7) | ~2 |
Mechanism of Action: Carboxylesterase (CBE) Inhibition
Organophosphate insecticides work by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and subsequent paralysis of the insect.[4] Some insects have developed resistance by overexpressing carboxylesterases (CBEs) that sequester or hydrolyze the organophosphates before they can reach their target.[4] Phenylboronic acids can act as synergists by inhibiting these CBEs, thereby restoring the effectiveness of the organophosphate insecticide.[4]
Caption: Synergistic action of fluorinated phenylboronic acids with organophosphate insecticides.
IV. Experimental Protocols
A. Synthesis of Fluorinated Phenylboronic Acids (General Protocol)
Materials:
-
Substituted fluorinated aryl halide (e.g., 1-bromo-2-chloro-5-(trifluoromethoxy)benzene)
-
Magnesium turnings or n-butyllithium
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. Dissolve the substituted fluorinated aryl halide in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the aryl halide solution to the magnesium to initiate the reaction. Once the reaction starts (indicated by cloudiness and heat generation), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard reagent to -78 °C using a dry ice/acetone bath. Dissolve triisopropyl borate in anhydrous diethyl ether or THF and add it dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 2 M hydrochloric acid until the solution is acidic (test with pH paper). Stir the mixture vigorously for 1-2 hours.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography.
B. In Vitro Antifungal Assay: Determination of EC₅₀ against Botrytis cinerea
This protocol describes the determination of the 50% effective concentration (EC₅₀) of a fluorinated phenylboronic acid against Botrytis cinerea using a mycelial growth inhibition assay on potato dextrose agar (PDA).
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Fluorinated phenylboronic acid test compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator (20-25 °C)
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Amended Media Preparation: Autoclave PDA and cool it to 50-55 °C in a water bath. Prepare a series of dilutions of the test compound in sterile water from the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the same concentration of DMSO used for the highest test compound concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From the edge of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control plates).
-
Incubation: Incubate the plates at 20-25 °C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control plate, and DT is the average diameter of the colony in the treated plate.
-
-
-
EC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a suitable statistical software to perform a probit analysis or fit a dose-response curve to determine the EC₅₀ value.
C. In Vivo Antifungal Assay on Detached Leaves
This protocol provides a general method for evaluating the protective efficacy of a fluorinated phenylboronic acid against a fungal pathogen on detached plant leaves.
Materials:
-
Healthy, young, fully expanded leaves from a susceptible host plant (e.g., tomato, bean)
-
Fluorinated phenylboronic acid test compound
-
Wetting agent (e.g., Tween 20)
-
Fungal pathogen spore suspension (e.g., Botrytis cinerea at 1 x 10⁵ spores/mL)
-
Sterile water
-
Petri dishes or plastic boxes lined with moist filter paper
-
Spray bottle or micropipette
Procedure:
-
Plant Material Preparation: Detach healthy leaves from the host plant. Wash them gently with sterile water and pat them dry with a sterile paper towel.
-
Treatment Application: Prepare a solution of the test compound at the desired concentration in sterile water, including a small amount of a wetting agent (e.g., 0.01% Tween 20). Prepare a control solution with only water and the wetting agent.
-
Protective Assay: Spray or pipette the test solution onto the upper surface of the leaves until runoff. Allow the leaves to air dry. Place the treated leaves in the moist chambers.
-
Inoculation: Once the leaves are dry, inoculate them by placing a small droplet (e.g., 10 µL) of the fungal spore suspension onto the center of each leaf.
-
Incubation: Incubate the chambers at a suitable temperature and humidity for the pathogen (e.g., 20-25 °C with a photoperiod) for 3-7 days.
-
Disease Assessment: After the incubation period, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves. Calculate the percentage of disease control compared to the control group.
V. Conclusion
Fluorinated phenylboronic acids are a versatile and potent class of molecules with significant applications in the development of novel agrochemicals. Their strong antifungal activity, potential as herbicides through synthetic derivatization, and role as insecticide synergists highlight their importance in addressing the challenges of pest and disease management in agriculture. The protocols and data presented here provide a foundation for researchers to further explore and harness the potential of these compounds in creating more effective and sustainable crop protection solutions.
References
- 1. (2-((2-Chloro-5-(trifluoromethyl)phenoxy)methyl)phenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018127928A1 - Synergists for improved pesticides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling with Electron-Deficient Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving challenging electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids can often be attributed to a few critical factors. A systematic evaluation of your reagents and reaction conditions is the best approach. Key areas to check include:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under appropriate inert conditions.
-
Reagent Quality and Stability: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a significant side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] It is advisable to use fresh, high-purity boronic acid.
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner plays a crucial role. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[3] It is imperative to ensure that your solvent is properly degassed and the reaction is carried out under an inert atmosphere.[1][3]
Q2: I am observing significant protodeboronation of my electron-deficient boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-deficient boronic acids.[1][2] Several strategies can be employed to mitigate this issue:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: While many Suzuki protocols utilize aqueous bases, water can act as a proton source for protodeboronation. Employing anhydrous conditions with a suitable base can help reduce this side reaction.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][4] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure success with electron-deficient partners?
A3: A successful Suzuki coupling, especially with challenging substrates, relies on meticulous experimental setup:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Degassed Solvents: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]
-
Reagent Purity: High-purity reagents are essential. Ensure your boronic acid, aryl halide, and base are of good quality.
-
Proper Monitoring: Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[3]
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Slow Transmetalation | Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step.[3] To address this: • Use a Stronger Base: Employ stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species.[3][5] • Use Electron-Rich Ligands: Buchwald-type ligands (e.g., SPhos, XPhos) can accelerate the catalytic cycle.[3][5] • Increase Reaction Temperature: Higher temperatures can help overcome the activation barrier for transmetalation.[3] |
| Catalyst Inactivity | The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] • Verify Precatalyst Reduction: Ensure your reaction conditions are suitable for the reduction of the Pd(II) source. • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] |
| Poor Boronic Acid Solubility | If the boronic acid is not soluble in the reaction medium, the reaction will be slow or may not proceed at all. • Solvent Screening: Experiment with different solvent systems to improve solubility. Common solvents include toluene/water, dioxane/water, and THF/water.[5] |
| Homocoupling of Boronic Acid | The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.[3] • Thorough Degassing: Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[1] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause & Mitigation |
| Protodeboronation Product | The C-B bond is cleaved and replaced by a C-H bond. This is common with electron-deficient boronic acids.[1] • Milder Base: Use milder bases like K₂CO₃ or KF.[1] • Anhydrous Conditions: Minimize water in the reaction.[1] • Stable Boron Reagents: Use boronic esters (e.g., pinacol esters) or trifluoroborates.[1][4] |
| Homocoupling of Aryl Halide | This can occur at high temperatures or with highly active catalysts. • Lower Temperature: Reduce the reaction temperature. • Optimize Catalyst Loading: Decrease the amount of palladium catalyst used. |
| Dehalogenation of Aryl Halide | The halogen on the aryl halide is replaced by a hydrogen atom. • Ensure Anhydrous Conditions: Traces of water can sometimes contribute to this side reaction. • Optimize Base: Some bases may be more prone to promoting dehalogenation. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, and base is critical for the success of Suzuki couplings with electron-deficient boronic acids. The following tables provide a comparison of commonly used systems.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[5] | Air-sensitive, higher cost.[5] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[5] | Air-sensitive, higher cost.[5] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[5] | Lower activity for challenging substrates, may require higher temperatures.[5] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[5] | May not be as active as Buchwald-type ligands for highly challenging substrates.[5] | 1-3 |
Table 2: Comparison of Bases for Suzuki Coupling
| Base | Common Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[5] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[5] |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions.[5] Higher cost and can promote side reactions.[5] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. Weaker base that may not be sufficient for challenging substrates.[5] |
Experimental Protocols
General Protocol for Suzuki Coupling with an Electron-Deficient Boronic Acid
This protocol provides a general procedure for the Suzuki coupling of an aryl halide with an electron-deficient boronic acid using a Buchwald-type precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and finely powdered base.[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and use of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield in Synthesis | Incomplete lithiation or Grignard formation. | Ensure anhydrous conditions and use freshly prepared or titrated organolithium/Grignard reagents. The starting aryl halide must be pure and dry. |
| Inefficient borylation. | Use a high-quality boron source (e.g., triisopropyl borate) and maintain a low reaction temperature (-78 °C) during addition to prevent side reactions. | |
| Protodeboronation during workup. | Use a buffered or weakly acidic workup (e.g., saturated ammonium chloride solution) to minimize the loss of the boronic acid group. | |
| Low Yield in Suzuki-Miyaura Coupling | Inactive catalyst. | Use a pre-activated palladium catalyst or a catalyst system known to be effective for electron-deficient boronic acids (e.g., those with phosphine ligands like SPhos or XPhos). |
| Inappropriate base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, DMF). The choice of base and solvent can significantly impact the reaction outcome.[1] | |
| Protodeboronation of the boronic acid. | The presence of strong bases and high temperatures can promote protodeboronation. Consider using a milder base or a two-phase system to minimize this side reaction.[2] | |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | Oxidative homocoupling of the boronic acid. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen contamination, which can promote homocoupling. |
| Difficult Purification of the Boronic Acid | Presence of boroxine (anhydride) impurities. | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can often remove boroxine impurities.[3] Alternatively, a gentle wash with a non-polar solvent may be effective. |
| Difficult Purification of the Coupled Product | Co-elution with starting materials or byproducts. | Optimize chromatographic conditions (e.g., solvent gradient, column stationary phase) for better separation. If co-elution persists, consider derivatization of the impurity to alter its polarity. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: A common method for the synthesis of arylboronic acids is through a lithium-halogen exchange followed by borylation.[4] A plausible route for this compound would start from 2-bromo-4-fluoro-N-methylbenzenesulfonamide. This precursor would undergo lithium-halogen exchange with a strong base like n-butyllithium at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and acidic workup to yield the desired boronic acid.
Q2: What are the key parameters to control during the synthesis of this boronic acid?
A2: The most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry to prevent quenching of the organolithium intermediate.
-
Low Temperature: The lithium-halogen exchange and borylation steps should be carried out at low temperatures (typically -78 °C) to prevent unwanted side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent degradation of the organometallic intermediates.
Q3: What are the best practices for storing this compound?
A3: Arylboronic acids can be sensitive to air and moisture, which can lead to the formation of boroxines (anhydrides) and other degradation products. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator.
Q4: Which palladium catalysts are recommended for Suzuki-Miyaura coupling with this boronic acid?
A4: Due to the presence of the electron-withdrawing sulfamoyl and fluoro groups, this boronic acid is considered electron-deficient. Palladium catalysts with electron-rich and bulky phosphine ligands are often effective for such substrates. Examples include catalysts based on ligands like SPhos, XPhos, or DavePhos. Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0) can be used as palladium sources in combination with these ligands.
Q5: How does the choice of base affect the Suzuki-Miyaura coupling reaction?
A5: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center. The strength and nature of the base can influence the reaction rate and the extent of side reactions. For electron-deficient boronic acids, inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. The optimal base often needs to be determined empirically for a specific substrate combination.[1]
Experimental Protocols
Generalized Protocol for the Synthesis of this compound:
This protocol is a generalized procedure based on the synthesis of structurally similar compounds and should be optimized for specific laboratory conditions.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-4-fluoro-N-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise at -78 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~5-6 with 1N HCl.
-
Extraction: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound.
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a reaction vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: The reaction mixture is degassed by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: The vial is sealed and heated to the desired temperature (e.g., 80-100 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of cross-coupling reactions involving substituted phenylboronic acids.
Troubleshooting Guide
Issue: Low to No Product Yield
When a Suzuki-Miyaura coupling reaction fails or results in a low yield, a systematic approach to troubleshooting is crucial. The following sections address common problems and provide actionable solutions.
Q1: My Suzuki coupling reaction is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Some precatalysts are air-sensitive, so consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] It is critical to properly degas your solvent and run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Reagent Purity: Verify the purity of your aryl halide and, most importantly, your boronic acid.[3][4] Boronic acids can degrade over time, leading to lower yields.[1][5] Impurities can poison the palladium catalyst or cause unwanted side reactions.[3]
-
Base and Solvent: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to facilitate transmetalation without degrading the starting materials or products.[1] For reactions in biphasic systems, ensure vigorous stirring to maximize the interfacial area.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or certain heterocyclic boronic acids.[1][6] Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation.[7][8] They can be used directly or hydrolyzed in situ to the corresponding boronic acid.
Q3: My reaction is sluggish or incomplete, especially with sterically hindered substrates. What adjustments should I make?
A3: Steric hindrance, particularly from ortho-substituents on the phenylboronic acid or the aryl halide, can significantly slow down the reaction.[1][9][10] To overcome this, more forcing conditions and specialized catalysts are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[1][11] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][12] For extremely hindered couplings, specialized ligands like AntPhos or BI-DIME may be required.[11][12][13]
-
Increase Reaction Temperature: Hindered couplings often require more thermal energy.[11][12] If the reaction is slow at 80 °C, try increasing the temperature to 100-110 °C or higher, solvent permitting.[12] Microwave irradiation can also be a valuable tool to accelerate sluggish reactions.[12]
-
Optimize the Base: For hindered systems, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice.[11][12] In some cases, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[11][12]
Q4: I'm having trouble with an electron-deficient phenylboronic acid. What are the best conditions to try?
A4: Electron-deficient boronic acids can be challenging due to a slower rate of transmetalation.[14] The key is to use a catalyst system that facilitates this step:
-
High-Activity Ligands: Buchwald-type ligands like SPhos and XPhos are highly active and can be effective for a broad range of substrates, including electron-deficient ones.[14]
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] A thorough screening of bases may be necessary to find the optimal choice for your specific substrate combination.
Frequently Asked Questions (FAQs)
Q5: How does the purity of the phenylboronic acid affect my reaction?
A5: The purity of the boronic acid is paramount for a successful Suzuki-Miyaura coupling.[3][4] Impurities can have several detrimental effects, including poisoning the palladium catalyst, leading to reduced activity or complete reaction failure.[3] Contaminants can also participate in side reactions, generating byproducts that complicate purification and lower the overall yield of the desired product.[3] Using high-purity boronic acids ensures reproducibility and a cleaner reaction profile.[3][4]
Q6: Should I use a boronic acid or a boronic ester?
A6: Both boronic acids and their esters can be effective coupling partners, and the choice depends on the specific substrate and reaction conditions. Boronic acids are often more reactive but can be less stable and more susceptible to side reactions like protodeboronation.[5] Boronic esters, such as pinacol esters, are generally more stable, easier to handle, and can be purified by chromatography.[7][15] They can be a good option for substrates that are prone to degradation under the reaction conditions.
Q7: What is the role of the base in the Suzuki-Miyaura coupling?
A7: The base is essential for the transmetalation step in the catalytic cycle.[16] It activates the boronic acid by forming a boronate species, which facilitates the transfer of the organic group from boron to the palladium center.[16] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH), and fluorides (e.g., KF).[17] The strength and solubility of the base can significantly impact the reaction rate and yield.
Q8: How do I choose the right ligand for my reaction?
A8: Ligand selection is critical for modulating the stability, reactivity, and selectivity of the palladium catalyst.[2] For simple, unhindered substrates, standard ligands like triphenylphosphine (PPh₃) may suffice. However, for more challenging couplings, such as those involving sterically hindered or electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary to achieve high yields.[1][11][12]
Data Presentation
Table 1: Comparison of Palladium Catalysts and Ligands for Electron-Deficient Boronic Acids
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for challenging substrates. | 1-3 |
Data compiled from literature for analogous substrates.[14]
Table 2: Effect of Base on the Yield of a Model Suzuki Coupling Reaction
| Base | Solvent | Catalyst | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 90 |
| K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 85 |
| Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| TEA (Triethylamine) | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[17]
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for performing a Suzuki-Miyaura coupling reaction. Optimization of reagents, catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3; 0.5–2 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (finely powdered, e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1][2]
-
Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and any additional ligand.[2]
-
Solvent Addition: Add the degassed solvent via syringe.[1][2]
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.[12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing Protodeboronation of Fluorinated Phenylboronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on preventing the undesired protodeboronation of fluorinated phenylboronic acids during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with fluorinated phenylboronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a phenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification. Fluorinated phenylboronic acids are particularly susceptible to this decomposition pathway due to the electron-withdrawing nature of fluorine atoms, which can make the carbon-boron bond more prone to cleavage, especially under the basic and often heated conditions of Suzuki-Miyaura coupling reactions.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can influence the rate of protodeboronation:
-
pH of the reaction medium: The reaction is often accelerated at high pH (basic conditions), which is a common requirement for many cross-coupling reactions.[2] Base-catalyzed protodeboronation often proceeds through a more reactive boronate anion.
-
Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[3]
-
Choice of Base: Strong bases can promote protodeboronation more than milder bases.[3]
-
Catalyst System: The nature of the palladium catalyst and ligands can influence the relative rates of the desired coupling and the undesired protodeboronation.
-
Solvent: The presence of protic solvents, like water, can serve as a proton source for the protodeboronation reaction.[3]
Q3: How can I detect and quantify protodeboronation in my reaction?
A3: The most common methods for detecting and quantifying protodeboronation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the formation of the protodeboronated arene byproduct.[1] 19F NMR is particularly useful for fluorinated compounds, and 11B NMR can monitor the consumption of the boronic acid. In-situ NMR monitoring can provide kinetic data on the rate of decomposition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a sensitive technique to separate and identify the starting materials, desired product, and the protodeboronated byproduct, allowing for quantification.[4][5][6]
Q4: Are boronic esters, like pinacol esters, more stable than the corresponding boronic acids?
A4: Yes, converting a boronic acid to an ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to increase stability and prevent premature protodeboronation.[3] These esters are generally more robust to handling and purification and act as a "slow-release" source of the active boronic acid under the reaction conditions, which keeps the concentration of the unstable free boronic acid low.[3][7]
Q5: What are MIDA boronates and what are their advantages?
A5: MIDA boronates are derivatives where the boronic acid is protected by N-methyliminodiacetic acid. They are exceptionally stable, often crystalline, air-stable solids.[3] The key advantage of MIDA boronates is their high stability and the controlled, slow release of the boronic acid under specific basic conditions, which is ideal for minimizing protodeboronation in challenging coupling reactions.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with fluorinated phenylboronic acids.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant amount of protodeboronated byproduct. | 1. Reaction temperature is too high.2. Base is too strong or concentration is too high.3. The fluorinated phenylboronic acid is unstable under the reaction conditions.4. The catalytic cycle of the desired reaction is slow compared to the rate of protodeboronation. | 1. Lower the reaction temperature. Screen for a more active catalyst that functions at lower temperatures.2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃, CsF instead of NaOH, KOH).[3] Use the minimum effective amount of base.3. Convert the boronic acid to a more stable pinacol or MIDA ester derivative.[1][3]4. Use a more active palladium catalyst/ligand system to accelerate the cross-coupling reaction.[3] |
| Inconsistent reaction yields. | 1. Degradation of the fluorinated phenylboronic acid during storage.2. Variations in the quality of reagents or solvents (e.g., presence of water or oxygen). | 1. Store fluorinated phenylboronic acids in a tightly sealed container, in a dry, and well-ventilated place, preferably refrigerated.[1] For long-term storage, consider an inert atmosphere.2. Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed to remove oxygen, which can also lead to side reactions like homocoupling. |
| Difficulty in purifying the product from the protodeboronated byproduct. | The byproduct has similar polarity to the desired product. | Optimize the reaction to minimize the formation of the byproduct by following the recommendations above. If separation is still challenging, consider alternative chromatographic conditions (different solvent systems or stationary phases). |
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield with a Heterocyclic Boronic Acid
This table illustrates how the choice of base can significantly impact the yield of a Suzuki-Miyaura coupling, which is often inversely correlated with the extent of protodeboronation. Weaker inorganic bases frequently provide better yields.
| Base | Yield (%) in Coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic acid |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| K₃PO₄ | 72 |
| CsF | 92 |
| Et₃N | 45 |
| Adapted from a study on a similar heterocyclic system, highlighting the trend of base-mediated protodeboronation.[3] |
Table 2: Comparison of Stability for a Heteroaryl Boronic Acid and its Pinacol Ester
This data demonstrates the increased stability and improved yield at higher temperatures when using a pinacol ester compared to the free boronic acid, where protodeboronation is more pronounced.
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~60 |
| 2-Thiopheneboronic acid pinacol ester | PyFluor | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | ~75 |
| Data from a study on a similar heteroaryl boronic acid system.[3] |
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Phenylboronic Acid Pinacol Ester
This protocol describes the conversion of a fluorinated phenylboronic acid to its more stable pinacol ester derivative using a Dean-Stark apparatus for water removal.
Materials:
-
Fluorinated phenylboronic acid (1.0 eq)
-
Pinacol (1.0 - 1.2 eq)
-
Anhydrous toluene
-
Dean-Stark apparatus, reflux condenser, and heating mantle
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated phenylboronic acid and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction. If necessary, purify by column chromatography on silica gel or by recrystallization.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Fluorinated Phenylboronic Acid Pinacol Ester
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Fluorinated phenylboronic acid pinacol ester (1.2 - 1.5 eq)[1]
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and phosphine ligand (e.g., SPhos, 4 mol%)[1]
-
Mild base (e.g., K₃PO₄, 2.0 eq)[1]
-
Anhydrous and degassed solvent (e.g., dioxane or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a dry, oven-dried reaction vessel, add the aryl halide, fluorinated phenylboronic acid pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
In a separate vial or in a glovebox, prepare the catalyst solution by dissolving the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the anhydrous and degassed solvent to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Preparation of a Fluorinated Phenylboronic Acid MIDA Ester
This protocol describes a mild method for the synthesis of highly stable MIDA boronates.
Materials:
-
Fluorinated phenylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.05 eq)[3]
-
1:1 mixture of toluene and DMSO[3]
-
Dean-Stark apparatus, reflux condenser, and heating mantle
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the fluorinated phenylboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.[3]
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.[3]
-
After completion (typically monitored by the cessation of water collection), cool the reaction mixture.
-
The MIDA boronate can often be isolated by precipitation or crystallization upon cooling or by the addition of an anti-solvent.
-
If necessary, the product can be purified by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. benchchem.com [benchchem.com]
Stability issues of boronic acids in Suzuki coupling and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of boronic acids in Suzuki-Miyaura coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki coupling reactions that are related to the stability of the boronic acid reagent.
Q1: My Suzuki coupling reaction has a low or no yield. What are the first things I should check regarding my boronic acid?
A1: When a Suzuki coupling fails, the stability and purity of the boronic acid are primary suspects. Here are the initial parameters to assess:
-
Reagent Purity and Stability: Boronic acids can degrade over time, especially when exposed to air and moisture.[1][2][3] Certain classes, like 2-heterocyclic, vinyl, and cyclopropyl boronic acids, are inherently unstable.[4][5] Contaminants can also poison the palladium catalyst.[6] Verify the purity of your boronic acid. If it's an older reagent, consider using a fresh batch or a more stable derivative.
-
Oxygen Contamination: The presence of oxygen can cause oxidative decomposition of the boronic acid and the catalyst, often leading to homocoupling byproducts.[7][8][9] Ensure your solvents are properly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active.[7] If using a Pd(II) source, it must be reduced to the active Pd(0) species in situ, a process which can consume the boronic acid reagent and lead to homocoupling.[8]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway, particularly for electron-rich, heteroaromatic, or vinyl boronic acids.[7][8][10] It is often accelerated by the basic, aqueous conditions of the reaction.[11][12]
Here are several strategies to mitigate protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[7][13] Consider switching from strong bases like NaOH to milder alternatives such as K₂CO₃ or KF.[7]
-
Anhydrous Conditions: Since water is the typical proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[7]
-
Use a More Stable Boron Reagent: This is often the most effective solution. Instead of the boronic acid, use a more stable derivative that slowly releases the active boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing decomposition.[4][10][14] Excellent options include:
-
Boronate Esters (e.g., Pinacol Esters): These are more stable than the corresponding boronic acids and are widely used.[1][2][8][9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as air-stable, crystalline solids that can be stored long-term.[4][5][9] They are inert under anhydrous conditions but slowly hydrolyze in the presence of a mild aqueous base to release the boronic acid.[5][15]
-
Organotrifluoroborates (K[R-BF₃]): These are highly stable, crystalline salts that serve as a protected form of boronic acids.[16][17] They slowly release the boronic acid under the basic reaction conditions.[9][16]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q3: What are the main decomposition pathways for boronic acids?
A3: The primary side reactions involving boronic acids in Suzuki couplings are:
-
Protodeboronation: Protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This is often catalyzed by acid or base.[8][10]
-
Oxidation: Boronic acids are susceptible to oxidation, which can be caused by dissolved oxygen in solvents or peroxide impurities, leading to the formation of phenols.[3][8]
-
Homocoupling: The palladium catalyst can mediate the coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This is often more prevalent when using a Pd(II) precatalyst or in the presence of oxygen.[7][8][9][18]
-
Trimerization (Anhydride Formation): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines. While this equilibrium doesn't usually inhibit the coupling, it can complicate stoichiometry calculations.[9][16]
Key Boronic Acid Decomposition Pathways
Caption: Desired Suzuki pathway versus common decomposition side reactions.
Q4: Which types of boronic acids are most unstable?
A4: While stability can vary, some classes are notoriously unstable and prone to rapid decomposition either on the shelf or under reaction conditions.[4][19] These include:
-
2-Heterocyclic Boronic Acids: Especially those with nitrogen next to the boronic acid, such as 2-pyridylboronic acid, which can undergo rapid protodeboronation.[4]
-
Vinyl Boronic Acids: Prone to decomposition and polymerization.[4][16]
-
Cyclopropyl Boronic Acids: Known to be unstable.[4]
-
Electron-Rich Arylboronic Acids: Can be more susceptible to protodeboronation and oxidation.[7]
-
Polyfluorinated Arylboronic Acids: Can exhibit rapid protodeboronation under basic conditions.[13][19]
Q5: How should I handle and store my boronic acids?
A5: Proper handling and storage are crucial to maintain the integrity of your boronic acid.[20]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (nitrogen or argon).[1][21] Avoid exposure to moisture and light.[2][21] Some boronic acids are hygroscopic and can cake upon moisture absorption.[20][22]
-
Handling: Minimize exposure to the atmosphere when weighing and handling.[21] Use in a well-ventilated area or under a fume hood. Avoid creating dust.[20][21]
Data & Protocols
Quantitative Data: Stability Comparison
The use of MIDA boronates provides a dramatic improvement in the benchtop stability of otherwise unstable boronic acids.
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid / MIDA Boronate | % Remaining after 15 Days (Boronic Acid)[5] | % Remaining after 60 Days (MIDA Boronate)[4] |
|---|---|---|---|
| 1 | 2-Thiopheneboronic acid | 68% | >98% |
| 2 | 2-Furanboronic acid | 14% | >98% |
| 3 | 2-Pyrroleboronic acid | <2% | >98% |
| 4 | 2-Indoleboronic acid | <2% | >98% |
| 5 | Vinylboronic acid | <2% | >98% |
| 6 | Cyclopropylboronic acid | <2% | >98% |
Data represents the percentage of the original compound remaining after being stored as a solid on the benchtop under air.
Experimental Protocols
Protocol 1: Stabilization of a Boronic Acid as a Diethanolamine (DEA) Adduct [7][23]
This protocol converts an unstable boronic acid into a more stable, crystalline diethanolamine adduct which can often be used directly in Suzuki couplings.
-
Dissolution: In a glass vial equipped with a magnetic stir bar, dissolve the boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or ether).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: The initial solid may dissolve completely before a new precipitate forms. This new solid is the DEA adduct.
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
The "Slow-Release" Experimental Workflow
Caption: Workflow for the slow-release of boronic acids from MIDA boronates.
Protocol 2: General Suzuki Coupling using a Slow-Release MIDA Boronate [4][7]
This procedure is a general starting point for coupling air-stable MIDA boronates with aryl or heteroaryl chlorides.
-
Vessel Preparation: Add the aryl halide (1.0 equiv), MIDA boronate (1.0–1.5 equiv), base (e.g., K₂CO₃ or K₃PO₄, ~3–5 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 6 mol%) to an oven-dried reaction vial containing a stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O or DMF/IPA) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 4–24 h).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. manufacturer.hzpt.com [manufacturer.hzpt.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. laballey.com [laballey.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. borax.com [borax.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for overcoming challenges in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in low to no yield. What are the primary factors I should investigate?
A1: When a Suzuki-Miyaura reaction fails or gives low yields, a systematic check of the following parameters is crucial:
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
Exclusion of Oxygen: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] It is critical to use properly degassed solvents and to ensure the reaction vessel is purged with an inert gas like argon or nitrogen.[1][2][3]
-
Reagent Quality and Stability: Boronic acids and their derivatives can degrade, with electron-deficient arylboronic acids being particularly susceptible to protodeboronation.[1] Using fresh, high-purity reagents is recommended. For unstable boronic acids, consider converting them to more stable forms like pinacol esters or MIDA boronates.[1]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction, following the general trend: I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][4]
-
Base and Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Ensure the base is of high purity and is finely powdered for better solubility and reactivity.[2]
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
A2: Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction that lowers the yield of the desired cross-coupled product.[1]
-
Primary Cause: The main cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][5]
-
Prevention Strategies:
-
Rigorous Inert Atmosphere: Meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction are crucial.[1][5]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration and thus reduce the rate of homocoupling.
-
Q3: Protodeboronation of my boronic acid seems to be a major issue. How can I minimize this side reaction?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields, especially with electron-deficient or heteroaryl boronic acids.[1][5][6]
-
Mitigation Strategies:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1][3]
-
Anhydrous Conditions: Although some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Employing anhydrous conditions can help minimize this side reaction.[1]
-
Stabilized Boronic Acid Derivatives: Using more stable boronic esters, such as pinacol or MIDA esters, can prevent premature decomposition.[1] For particularly unstable compounds like 2-pyridylboronic acid, stabilized reagents like lithium 2-pyridyltriolborate are recommended.[6]
-
Q4: I am struggling with a sterically hindered coupling, especially with ortho-substituted substrates. What conditions should I try?
A4: Steric hindrance can significantly slow down the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[2][7] More forcing conditions and specialized catalysts are often required.[2]
-
Catalyst and Ligand Selection: This is the most critical factor.[7]
-
Bulky, Electron-Rich Ligands: These are essential for coupling sterically hindered substrates.[2] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[2][7] For extremely hindered couplings, specialized ligands like BI-DIME and AntPhos have shown superior performance.[7][8][9]
-
-
Base Selection: A strong base is often necessary to facilitate the challenging transmetalation step.[2] K₃PO₄ and Cs₂CO₃ are often effective, and for very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[7]
-
Reaction Temperature: Increasing the reaction temperature is often required to overcome the higher activation energy.[2] Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[2]
Troubleshooting Guides
Low Yield with Electron-Deficient Boronic Acids
Electron-deficient boronic acids are less nucleophilic, which can lead to a slow transmetalation step and may be more prone to decomposition.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
Effect of base and solvent on the reactivity of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid in chemical reactions, particularly the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: this compound presents specific challenges due to its electronic and steric properties. The presence of two electron-withdrawing groups (fluoro and N-methylsulfamoyl) makes the boronic acid prone to protodeboronation, an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom, especially under basic conditions.[1][2] Additionally, the ortho-sulfamoyl group can introduce steric hindrance, potentially slowing down the transmetalation step in the catalytic cycle.[3]
Q2: What is protodeboronation and how can it be minimized for this specific boronic acid?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, leading to the formation of an arene instead of the desired coupled product.[4] This is a common side reaction for electron-deficient arylboronic acids.[2][5] To minimize this, one can:
-
Use milder bases (e.g., carbonates or phosphates instead of hydroxides).
-
Employ shorter reaction times and lower temperatures if the catalyst system is active enough.
-
Consider using the boronic ester (e.g., pinacol ester) derivative, which can exhibit greater stability.[6][7]
-
Utilize highly active catalyst systems that promote the desired coupling at a rate significantly faster than protodeboronation.[6]
Q3: How do the fluoro and N-methylsulfamoyl substituents affect the reactivity of the boronic acid?
A3: Both the fluoro and N-methylsulfamoyl groups are electron-withdrawing, which can increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the formation of the boronate species, which is crucial for the transmetalation step.[8] However, this electron deficiency also makes the aryl ring more susceptible to nucleophilic attack, which can lead to side reactions, and as mentioned, increases the rate of protodeboronation.[9]
Troubleshooting Guides
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure proper in situ reduction to Pd(0). Use fresh catalyst and ligands.[3] | The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. Degradation of the catalyst or ligand will halt the catalytic cycle. |
| Protodeboronation | Use a milder base such as K₃PO₄ or Cs₂CO₃.[10] Consider converting the boronic acid to its pinacol ester. Shorten the reaction time or lower the temperature. | Harsher bases and prolonged heating can accelerate the undesired protodeboronation of this electron-deficient boronic acid.[6][9] |
| Inefficient Transmetalation | Use a bulkier, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[3] | The ortho-N-methylsulfamoyl group can sterically hinder the approach to the palladium center. More effective ligands can facilitate this step. |
| Poor Solubility | Choose a solvent system that ensures all reactants are in solution at the reaction temperature. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are common.[11] | Inadequate solubility of any of the reactants (boronic acid, aryl halide, or base) can lead to a heterogeneous mixture and poor reaction rates. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. Use of a Pd(II) source without complete reduction.[7] | Thoroughly degas all solvents and the reaction mixture. Use a Pd(0) source or ensure complete precatalyst activation. |
| Dehalogenation of Aryl Halide | The palladium complex may react with sources of hydride in the reaction mixture (e.g., solvent, base).[7] | Use a different solvent or base. Ensure the reaction is run under strictly anaerobic conditions. |
| Protodeboronation Product | Reaction conditions (base, temperature, time) are too harsh for the electron-deficient boronic acid. | Refer to the troubleshooting steps for protodeboronation in the "Low to No Product Yield" section. |
Data Presentation
The following tables summarize recommended starting conditions for the Suzuki-Miyaura coupling of this compound based on protocols for analogous electron-deficient and sterically hindered arylboronic acids. Yields are illustrative and highly dependent on the specific coupling partner.
Table 1: Recommended Bases and Solvents
| Base | Solvent System | Typical Temperature (°C) | Expected Outcome |
| K₃PO₄ | Dioxane / H₂O (e.g., 10:1) | 80 - 110 | Good for many substrates, minimizes protodeboronation.[3][12] |
| Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | Often effective for challenging couplings due to higher solubility.[10] |
| K₂CO₃ | Toluene / EtOH / H₂O | 80 - 100 | A milder and cost-effective option, may require longer reaction times. |
| CsF | Isopropanol or THF | 60 - 80 | Can be effective in minimizing protodeboronation, especially with heteroaryl halides.[13] |
Table 2: Catalyst and Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Application Notes |
| Pd₂(dba)₃ | XPhos or SPhos | 1-3 | Highly active for sterically hindered and electron-deficient substrates.[3] |
| Pd(OAc)₂ | SPhos | 2-5 | Good general-purpose system, often effective.[13] |
| Pd(PPh₃)₄ | None | 3-5 | "Classic" catalyst, may be less effective for this challenging substrate. |
| XPhos Pd G3 | None | 1-2 | Air-stable precatalyst, convenient to use and often highly effective.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Dioxane and Water (10:1 v/v), degassed
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide, this compound, and K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the degassed dioxane.
-
Add the catalyst solution to the reaction vessel via syringe, followed by the remaining degassed solvent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction failing or giving low yields when using sterically hindered boronic acids?
A1: Low yields or reaction failure with sterically hindered substrates is a common challenge in Suzuki-Miyaura coupling. The primary reason is the steric bulk around the reaction centers, which impedes one or more key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and/or reductive elimination to form the final product.[1][2][3] Standard reaction conditions, particularly those using common ligands like triphenylphosphine (PPh₃), are often ineffective for these challenging substrates.[1][3]
Q2: What are the most critical reaction parameters to optimize for hindered couplings?
A2: For sterically demanding couplings, the most crucial components to optimize are the catalyst system (ligand) and the base/solvent combination .[4] Reaction temperature also plays a significant role.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to facilitate the key catalytic steps that are slowed by steric hindrance.[3][4]
Q3: What are protodeboronation and homocoupling, and how can I minimize these side reactions?
A3:
-
Protodeboronation is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, often promoted by water and a strong base.[3][5] To minimize this, you can use more stable boronic acid derivatives like pinacol esters or MIDA boronates, which release the boronic acid slowly during the reaction.[4][5][6] Using milder bases like K₃PO₄ or KF and ensuring anhydrous conditions can also help.[5]
-
Homocoupling is the coupling of two boronic acid molecules. This can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7] To minimize it, ensure your reaction is thoroughly degassed and run under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[5]
Q4: Are there more stable alternatives to sterically hindered boronic acids?
A4: Yes. If the instability of the boronic acid is the primary issue (leading to side reactions like protodeboronation), consider using more stable derivatives.[6] Common alternatives include:
-
Boronate Esters (e.g., Pinacol or Neopentyl Glycol Esters): These are generally more stable than the corresponding boronic acids and can be used directly.[4][8]
-
Potassium Trifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are often less prone to protodeboronation.[4]
-
MIDA Boronates: These are highly stable, air-stable boronates that slowly release the boronic acid under basic conditions, which can significantly improve yields for unstable substrates.[6]
Troubleshooting Guide
Issue: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Catalyst/Ligand | The choice of ligand is the most critical factor for hindered substrates.[1][2] • Switch to Bulky Ligands: Standard ligands like PPh₃ are often ineffective.[1] Use bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands such as SPhos, RuPhos, XPhos ) or specialized ligands like AntPhos or BI-DIME for extremely hindered substrates.[1][9][10][11] • Consider NHC Ligands: N-Heterocyclic Carbene (NHC) ligands are also highly effective, offering great stability and activity.[12][13] |
| Suboptimal Base/Solvent | The base and solvent work in concert and are crucial for success. • Re-evaluate the Base: For hindered couplings, K₃PO₄ (potassium phosphate) is a reliable choice.[1] Stronger bases like KOt-Bu (potassium tert-butoxide) can be very effective, especially with less reactive aryl chlorides.[1][12] • Choose an Appropriate Solvent: Use anhydrous, degassed, non-polar aprotic solvents. Toluene and 1,4-dioxane are common choices.[1][12] For very challenging reactions, higher-boiling solvents like xylenes may be needed to reach higher temperatures.[1] |
| Insufficient Reaction Temperature | Sterically hindered substrates often require more thermal energy to overcome activation barriers.[1] • Increase Temperature: If the reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[1] • Use Microwave Irradiation: Microwave heating can be a powerful tool to rapidly achieve high temperatures and accelerate slow reactions.[12] |
| Boronic Acid Decomposition | The boronic acid may be degrading under the reaction conditions (protodeboronation). • Use Stable Boron Reagents: Switch from the boronic acid to a more stable pinacol ester , MIDA boronate , or potassium trifluoroborate .[4][5][6] • Modify Conditions: Use milder bases (e.g., K₃PO₄, KF) and ensure anhydrous conditions where possible.[5] |
Data Presentation
Table 1: Effect of Ligand and Base on Suzuki Coupling Yield
The following table summarizes the results for the Suzuki coupling of a sterically hindered aryl bromide (2-bromo-1,3-dichloro-5-nitrobenzene) with (2-(trifluoromethoxy)phenyl)boronic acid.
| Entry | Palladium Catalyst (5 mol%) | Ligand (10 mol%) | Base (2 equiv.) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | 60%[14] |
| 2 | Pd(PPh₃)₄ | — | K₂CO₃ | 52%[14] |
| 3 | Pd₂(dba)₃ | L1 | K₂CO₃ | 85% [14] |
| 4 | Pd₂(dba)₃ | DPPF | K₂CO₃ | 20%[14] |
| 5 | Pd₂(dba)₃ | L1 | Cs₂CO₃ | 71%[14] |
| 6 | Pd₂(dba)₃ | L1* | NaOH | 50%[14] |
*L1 refers to a specific P-bidentate ligand found to be highly effective in the study.[14] This data highlights the significant impact of ligand and base selection on the reaction outcome for hindered substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Hindered Substrate
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Solvents can be degassed by bubbling with an inert gas for 15-30 minutes.
-
Ensure the boronic acid/ester, aryl halide, base, and ligand are pure and dry.
2. Reaction Setup:
-
To a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[3]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).[6]
-
Seal the vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
3. Reaction Execution:
-
Add the degassed solvent (e.g., 5-10 mL) via syringe under a positive pressure of inert gas.
-
Place the reaction vessel in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).[3]
4. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the organic mixture with water and then with brine to remove the base and inorganic salts.[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Caption: Suzuki-Miyaura cycle highlighting steps impacted by steric hindrance.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Products Involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, primarily in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction with this compound?
A1: Common impurities include unreacted starting materials such as the boronic acid and the aryl halide, homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction. The presence of the sulfonamide group can sometimes lead to side reactions if not handled under appropriate conditions.
Q2: My reaction product is an oil and will not crystallize. How should I proceed with purification?
A2: If your product is an oil, column chromatography is the most suitable purification method. The presence of impurities can often inhibit crystallization. Therefore, a thorough purification by chromatography to remove these impurities may yield a product that can then be crystallized.
Q3: The polarity of my desired product and the homocoupled byproduct are very similar. How can I separate them?
A3: Separating compounds with similar polarities is a common challenge in the purification of biaryl products. Meticulous column chromatography using a shallow solvent gradient is often effective. It is crucial to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions. If the product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.
Q4: How can I remove the residual palladium catalyst from my final product?
A4: For many applications, especially in drug development, removing trace palladium is critical. Common methods include filtration of the reaction mixture through a pad of celite for heterogeneous catalysts. For homogeneous catalysts, the use of metal scavengers, which are functionalized silica or polymers that bind to the metal, is effective. The product can then be isolated by filtration.
Q5: What is the best way to remove unreacted this compound from the crude reaction mixture?
A5: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction.
Troubleshooting Guides
Below are common issues encountered during the purification of products from reactions with this compound and their potential solutions.
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Recommended Solution(s) |
| Product is too polar and is retained on the silica gel. | - Use a more polar solvent system (e.g., increase the percentage of ethyl acetate or methanol in the eluent).- Consider using a different stationary phase, such as alumina or reverse-phase silica. |
| Product is co-eluting with impurities. | - Optimize the solvent system using TLC with different solvent mixtures.- Employ a shallower gradient during chromatography.- Consider a two-step purification: an initial flash chromatography followed by recrystallization or a second chromatographic step with a different solvent system. |
| Product degradation on silica gel. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent, especially if the product is base-sensitive.- Perform the chromatography quickly to minimize contact time with the silica. |
Issue 2: Difficulty with Recrystallization
| Potential Cause | Recommended Solution(s) |
| Product oils out instead of crystallizing. | - Ensure the starting material is of high purity; initial purification by column chromatography may be necessary.- Use a larger volume of solvent.- Cool the solution more slowly to encourage crystal formation.- Try a different solvent or a mixture of solvents. |
| No crystal formation upon cooling. | - The product may be too soluble in the chosen solvent. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity is observed, then heat until the solution is clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product if available. |
| Poor recovery from recrystallization. | - The product may be partially soluble in the cold solvent. Cool the solution in an ice bath or refrigerator to maximize crystal precipitation.- Minimize the amount of hot solvent used to dissolve the crude product. |
Data Presentation: Purification Parameters
The following table summarizes typical purification parameters for biaryl sulfonamides, the likely products of Suzuki-Miyaura reactions with this compound. These are general guidelines and may need to be optimized for specific products.
| Purification Method | Typical Parameters | Notes |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexanes/Ethyl Acetate gradient (e.g., 100:0 to 70:30) | The presence of the sulfonamide and fluoro groups generally increases the polarity of the product compared to a simple biaryl. Adjust the gradient accordingly.[1][2] |
| Recrystallization | Solvent Systems: - Ethanol/Water- Isopropanol/Water[3]- Ethyl Acetate/Hexanes- Dichloromethane/Hexanes | The choice of solvent depends on the specific properties of the biaryl product. Screening of several solvent systems is recommended. |
| Palladium Scavenging | Scavenging Agent: Thiol-functionalized silica gelSolvent: Dichloromethane or Ethyl AcetateTime: 1-4 hours | The amount of scavenger used depends on the initial palladium concentration. |
Experimental Protocols
General Protocol for Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of sodium bicarbonate to remove inorganic salts and unreacted boronic acid.
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
General Protocol for Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar solvent of your gradient (e.g., 100% hexanes).
-
Pack a column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the packed column.
-
Elute the column with the chosen solvent gradient, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
General Protocol for Recrystallization
-
Place the crude solid product in a flask.
-
Add a minimal amount of a suitable solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general workflow for the purification of Suzuki-Miyaura coupling products.
Caption: A troubleshooting decision tree for common purification problems.
References
Side reactions in Suzuki coupling of heteroaryl boronic acids and how to avoid them
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to overcome common challenges encountered during the Suzuki coupling of heteroaryl boronic acids.
FAQ 1: What are the most common side reactions in the Suzuki coupling of heteroaryl boronic acids?
The two most prevalent side reactions are protodeboronation and homocoupling .
-
Protodeboronation is the undesired cleavage of the C-B bond of the heteroaryl boronic acid, which is replaced by a C-H bond.[1] This leads to the formation of the corresponding unsubstituted heterocycle, consuming the starting material and reducing the yield of the desired product. This side reaction is particularly problematic for electron-deficient or certain 2-substituted heteroaryl boronic acids (e.g., 2-pyridyl).[2]
-
Homocoupling is the dimerization of two molecules of the heteroaryl boronic acid to form a symmetrical bi-heteroaryl byproduct.[3] This reaction is often promoted by the presence of oxygen and palladium(II) species in the reaction mixture.[3][4] It not only consumes the boronic acid but also complicates the purification process.
FAQ 2: My primary side product is the result of protodeboronation. How can I minimize it?
Protodeboronation is a common issue, especially with unstable heteroaryl boronic acids.[5] Here are several strategies to mitigate this side reaction, ranging from simple adjustments to more robust solutions.
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation in Suzuki coupling.
Detailed Strategies to Minimize Protodeboronation:
-
Optimize Reaction Conditions:
-
Lower the Temperature: Higher temperatures can accelerate the rate of protodeboronation more than the desired cross-coupling. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can suppress this side reaction.[6]
-
Choice of Base: The base plays a crucial role. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 are often preferred over strong bases like NaOH or KOt-Bu.[7] In some cases, using a fluoride source like CsF can be effective.[8]
-
Anhydrous Conditions: Since water is often the proton source for protodeboronation, employing anhydrous conditions can be beneficial, especially when using boronic esters.[9]
-
-
Use More Stable Boron Reagents:
-
Boronic Esters (Pinacol or Neopentyl): Converting the boronic acid to its corresponding pinacol or neopentyl ester can significantly increase its stability and reduce the rate of protodeboronation.[9][10] These esters act as a "slow-release" source of the boronic acid under the reaction conditions.[5]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that can be purified by chromatography and are highly resistant to protodeboronation on the benchtop.[5] They provide a very slow and controlled release of the boronic acid, which is highly effective for coupling particularly unstable heteroaryl boronic acids.[1][5]
-
Potassium Heteroaryltrifluoroborates: These are highly stable, crystalline salts that are also resistant to protodeboronation and can be very effective coupling partners.[11]
-
FAQ 3: I am observing a significant amount of homocoupling byproduct. What are the best ways to prevent it?
Homocoupling is primarily caused by the presence of dissolved oxygen and Pd(II) species.[3][4] The following strategies can effectively minimize this side reaction:
-
Rigorous Degassing: Thoroughly degassing all solvents and the reaction mixture is one of the most effective methods to prevent oxygen-mediated homocoupling.[6] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw technique.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd(PPh3)4 or Pd2(dba)3) avoids the initial presence of Pd(II) which can promote homocoupling. If a Pd(II) pre-catalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2) is used, ensuring efficient reduction to Pd(0) at the start of the reaction is crucial.[4]
-
Procedural Modifications:
-
Slow Addition of the Boronic Acid: Adding the heteroaryl boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[6]
-
Pre-heating the Reaction Mixture: Heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can help to ensure the rapid formation of the active Pd(0) species and the oxidative addition complex, which can then readily react with the boronic acid as it is added.[12]
-
FAQ 4: Can the choice of catalyst and ligand affect the extent of side reactions?
Absolutely. The catalyst and ligand system can have a profound impact on the outcome of the reaction.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of the desired cross-coupling reaction, which can help it to outcompete side reactions like protodeboronation.[7][11] The choice of ligand can be substrate-dependent, and screening a few different ligands is often beneficial.
-
Catalyst Poisoning: Heteroatoms (especially nitrogen) in the heteroaryl rings can coordinate to the palladium center and act as catalyst poisons, slowing down the reaction and allowing more time for side reactions to occur.[9] Using appropriate ligands can sometimes mitigate this effect.
Data Presentation: Comparison of Strategies
The following tables summarize quantitative data from various studies to help guide your experimental design.
Table 1: Effect of Boron Reagent on Yield for Unstable Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 2-Furanboronic acid | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 50 | [5] |
| 2-Furan-MIDA boronate | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 92 | [5] |
| 2-Thiopheneboronic acid | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 37 | [5] |
| 2-Thiophene-MIDA boronate | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 94 | [5] |
| 2-Indoleboronic acid | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 14 | [5] |
| 2-Indole-MIDA boronate | Aryl Chloride | Pd(OAc)2 / SPhos | K3PO4 | 93 | [5] |
This table clearly demonstrates the significant improvement in yield when using MIDA boronates for heteroaryl boronic acids that are highly susceptible to decomposition.
Table 2: Influence of Base and Ligand on the Coupling of 3-Thiopheneboronic Acid with an Aryl Chloride
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd2(dba)3 / 1 | K3PO4 | n-Butanol | 100 | 72 | [7] |
| Pd2(dba)3 / 1 (slow addition) | K3PO4 | n-Butanol | 100 | 90 | [7] |
| Pd(OAc)2 / 1 | K3PO4 | n-Butanol | 100 | 85 | [7] |
| Pd(OAc)2 / 2 | K3PO4 | n-Butanol | 100 | 95 | [7] |
Ligands 1 and 2 are specific monophosphine ligands described in the reference. This data highlights that both procedural changes (slow addition) and ligand choice can dramatically improve yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl-MIDA Boronate with an Aryl Halide
This protocol is a general guideline for using a stable MIDA boronate to suppress protodeboronation.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), the heteroaryl-MIDA boronate (1.1-1.2 equiv.), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Minimizing Homocoupling via Rigorous Degassing and Slow Addition
This protocol is designed for reactions where homocoupling of the boronic acid is a significant issue.
-
Solvent Degassing: Degas the reaction solvent (e.g., toluene or dioxane/water) by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), the base (e.g., K2CO3, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a stir bar.
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Boronic Acid Solution: In a separate flask, dissolve the heteroaryl boronic acid (1.2-1.5 equiv.) in a portion of the degassed solvent.
-
Reaction and Slow Addition: Heat the main reaction flask to the desired temperature. Once at temperature, add the boronic acid solution dropwise over a period of 1-2 hours using a syringe pump.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's physicochemical and biological properties. Phenylboronic acids are pivotal reagents in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an objective, data-driven comparison of the catalytic performance of fluorinated and non-fluorinated phenylboronic acids, with a focus on their application in this crucial carbon-carbon bond-forming reaction.
The Impact of Fluorination on Reactivity
Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect on the phenyl ring. This fundamental property significantly influences the reactivity of phenylboronic acids in catalytic cycles. The primary effects are an increase in the Lewis acidity of the boron center and a modification of the electronic properties of the aryl group. These changes can have a pronounced, and sometimes complex, impact on the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
While increased Lewis acidity can be beneficial, an overly electron-deficient aryl group on the boronic acid can be detrimental to the often rate-limiting transmetalation step.[1] Conversely, the electron-withdrawing nature of fluorine can facilitate the reductive elimination step. Therefore, the position and number of fluorine substituents must be carefully considered in the context of the specific catalytic transformation.
Quantitative Performance Comparison in Suzuki-Miyaura Cross-Coupling
The following tables summarize the performance of various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. However, the data provides valuable insights into the general reactivity trends.
Table 1: Comparison of Phenylboronic Acid and Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [2] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [2] |
Table 2: Performance of Various Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [2] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [2] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [2] |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[2] In some cases, fluorinated analogs have demonstrated superior performance compared to their non-fluorinated counterparts under the same conditions.[2]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, the phenylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst and the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Insights and Visualization
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The electron-withdrawing nature of fluorine substituents on the phenylboronic acid can influence the rates of the transmetalation and reductive elimination steps.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of fluorine substituents.
The diagram above illustrates the fundamental steps of the Suzuki-Miyaura reaction. For fluorinated phenylboronic acids, the electron-withdrawing fluorine atoms can decrease the electron density of the aryl ring. This may slow down the transmetalation step, which often involves the transfer of the aryl group from the boron to the palladium. Conversely, the electron-poor nature of the fluorinated aryl group on the palladium complex can facilitate the final reductive elimination step, which forms the desired biaryl product.
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion
Fluorinated phenylboronic acids are indispensable tools in modern synthetic chemistry, providing efficient access to a wide array of valuable fluorinated compounds. Their performance in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling, is profoundly influenced by the electronic effects of the fluorine substituents. While fluorination can sometimes present challenges, such as a potential decrease in the rate of transmetalation, the benefits, including enhanced yields and the introduction of desirable physicochemical properties, often outweigh these considerations. A thorough understanding of the interplay between the electronic nature of the boronic acid and the mechanism of the catalytic cycle is paramount for the rational design and successful execution of synthetic strategies employing these powerful reagents.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and structurally similar arylboronic acids. The presence of both a fluorine atom and an ortho-sulfonamide group presents unique challenges in achieving high coupling efficiency. This document aims to assist researchers in selecting the optimal catalyst system by summarizing available data from the literature on analogous compounds.
Data Presentation: Catalyst Performance with Structurally Similar Boronic Acids
The selection of an appropriate palladium catalyst is critical for the success of Suzuki-Miyaura reactions with electronically complex and sterically hindered boronic acids. The following table summarizes the performance of several common palladium catalysts in couplings with arylboronic acids bearing structural similarities to this compound.
| Catalyst System | Arylboronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids/esters | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 5-89[1] |
| Pd(OAc)₂ / RuPhos | Arylsulfonyl chlorides | Arylboronic acids | - | - | - | - | - |
| Pd(PPh₃)₄ | Aryl Sulfamates | Arylboronic acids | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-95 |
| XPhos Pd G2 | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 93[2] |
| NiCl₂(PCy₃)₂ | Aryl Sulfamates | Arylboronic acids | K₃PO₄ | Toluene | 110 | 24 | up to 97[3] |
Note: The data presented is compiled from different sources with varying reaction conditions and substrates. Direct comparison of catalyst efficacy should be made with caution. "RT" denotes room temperature.
Experimental Protocols
Detailed methodologies are crucial for replicating and optimizing cross-coupling reactions. Below are representative experimental protocols for Suzuki-Miyaura couplings using different palladium catalyst systems, adapted from literature for structurally related substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted for the coupling of sulfonyl fluorides with hetero(aryl) boronic acids and can serve as a starting point for sulfonamide-containing boronic acids.[1]
-
Reaction Setup: In a vial, combine the aryl halide (e.g., Pyridine-2-sulfonyl fluoride, 0.3 mmol), the boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol).
-
Solvent Addition: Add dioxane (0.8 mL) and water (0.2 mL).
-
Reaction Conditions: Cap the vial and heat the reaction mixture at a temperature between 65 °C and 100 °C.
-
Work-up and Purification: After completion, cool the reaction to room temperature. The product yield can be determined by ¹H NMR using an internal standard. For isolation, the reaction mixture can be diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure using a Buchwald Precatalyst (e.g., XPhos Pd G2)
This protocol is based on the rapid coupling of unstable polyfluorophenyl boronic acids at room temperature.[2]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), the polyfluorophenylboronic acid (1.5 mmol), and the XPhos Pd G2 precatalyst (2 mol %).
-
Solvent and Base Addition: Add degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography to yield the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow for Suzuki-Miyaura Coupling
A flowchart outlining a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and its Boronic Ester Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron coupling partner is a critical determinant of reaction success. This guide provides an objective comparison of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid and its corresponding boronic esters, offering insights into their respective performance, supported by representative experimental data and detailed protocols.
Executive Summary: The Reactivity vs. Stability Trade-Off
The primary consideration when selecting between a boronic acid and its ester counterpart lies in the inherent balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[1][4] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, which can negatively impact their shelf-life and reaction yields.[1][2]
Conversely, boronic esters, particularly pinacol esters, offer significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1][2] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.[1][5]
Performance Comparison
The electron-withdrawing nature of the fluoro and N-methylsulfamoyl groups in this compound is expected to influence its reactivity. Electron-poor arylboronic acids can be excellent coupling partners in Suzuki-Miyaura reactions.[6] The following tables provide a summary of the general properties and expected performance of this compound and its pinacol boronate ester derivative in a typical Suzuki-Miyaura coupling reaction with a common coupling partner, 4-bromoanisole.
Table 1: General Properties and Handling
| Parameter | This compound | This compound, Pinacol Ester |
| Molecular Formula | C₇H₉BFNO₄S[7] | C₁₃H₁₉BFNO₄S |
| Molecular Weight | 233.03 g/mol [7] | 315.17 g/mol |
| Physical Form | Typically a solid | Often a crystalline solid[1] |
| Stability | Moderate; susceptible to decomposition (e.g., protodeboronation)[1][2] | High; generally stable to air and moisture with a long shelf-life[1][4] |
| Handling | May require storage under an inert atmosphere for long-term stability[2] | Easy to handle and suitable for chromatography[1][2] |
| Purity | Can be challenging to obtain in high purity due to potential decomposition[2] | Generally high; can be purified by standard techniques[2] |
Table 2: Representative Performance in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Parameter | This compound | This compound, Pinacol Ester |
| Reaction Time | Generally faster[1][3] | Generally slower[1] |
| Typical Yield | Good to excellent, but can be variable depending on purity and reaction conditions | Consistently good to excellent due to higher stability and purity[1] |
| Reproducibility | Can be less reproducible due to stability issues | High reproducibility |
| Catalyst Loading | May require optimization; higher loadings might be needed if the acid has degraded | Often compatible with lower catalyst loadings |
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Reagent Selection
The choice between using this compound or its boronic ester derivative depends on the specific requirements of the synthesis.
Caption: Decision workflow for selecting the appropriate boron reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H9BFNO4S | CID 53216381 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Functional Group Tolerance with (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the functional group tolerance of building blocks is paramount for efficient and successful synthesis campaigns. This guide provides a comparative analysis of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, a key reagent in modern medicinal chemistry, focusing on its compatibility with various functional groups in widely-used cross-coupling reactions.
While specific, comprehensive studies detailing the functional group tolerance of this compound are not extensively documented in publicly available literature, we can infer its reactivity based on the well-established principles of Suzuki-Miyaura and Chan-Lam couplings and data from structurally related analogs. This guide will present a projected functional group tolerance profile, alongside standardized experimental protocols for validation.
Performance in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The performance of this compound in this reaction is influenced by the electronic and steric nature of the functional groups present on the coupling partner (typically an aryl or heteroaryl halide/triflate). The presence of the ortho-N-methylsulfamoyl group and a meta-fluoro substituent renders the boronic acid electron-deficient, which can influence its transmetalation rate.
Below is a projected compatibility table based on general knowledge of Suzuki-Miyaura reactions. Yields are hypothetical and serve as a baseline for comparison.
| Functional Group on Coupling Partner | Electronic Nature | Steric Hindrance | Projected Yield (%) | Notes |
| -H | Neutral | Low | > 90 | Baseline reaction. |
| -CH₃ | Electron-donating | Low | 85-95 | Generally well-tolerated. |
| -OCH₃ | Electron-donating | Low | 80-90 | Good compatibility. |
| -Cl | Electron-withdrawing | Low | 75-85 | Generally good yields, may require catalyst optimization. |
| -Br | Electron-withdrawing | Low | 80-95 | Excellent coupling partner. |
| -I | Electron-withdrawing | Low | > 95 | Highly reactive coupling partner. |
| -NO₂ | Strongly electron-withdrawing | Low | 60-75 | May require specific catalyst systems to avoid side reactions. |
| -CN | Electron-withdrawing | Low | 70-85 | Generally compatible. |
| -CHO | Electron-withdrawing | Medium | 50-70 | Potential for side reactions; protection may be necessary. |
| -COCH₃ | Electron-withdrawing | Medium | 65-80 | Generally compatible. |
| -CO₂CH₃ | Electron-withdrawing | Medium | 70-85 | Good tolerance. |
| -OH | Protic / Electron-donating | Low | 40-60 | Protection is often required to prevent interference. |
| -NH₂ | Protic / Electron-donating | Low | 30-50 | Protection is typically necessary. |
| -B(OH)₂ | Protic | Low | < 10 | Can lead to homo-coupling and other side reactions. |
Performance in Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a powerful method for forming carbon-heteroatom bonds. In this context, this compound serves as the aryl source for coupling with nucleophiles like amines, phenols, and thiols. The success of these reactions is highly dependent on the nucleophilicity of the coupling partner.
This table outlines the expected compatibility of various nucleophiles in Chan-Lam reactions with the subject boronic acid.
| Nucleophile Type | Functional Group | pKa (approx.) | Projected Yield (%) | Notes |
| Aliphatic Amines | Primary (e.g., n-Butylamine) | 10.6 | 70-85 | Generally good reactivity. |
| Secondary (e.g., Diethylamine) | 11.0 | 60-75 | Steric hindrance can reduce yields. | |
| Aromatic Amines | Aniline | 4.6 | 50-70 | Lower nucleophilicity requires optimized conditions. |
| Electron-rich Anilines (e.g., p-Anisidine) | 5.3 | 60-80 | Enhanced reactivity. | |
| Electron-poor Anilines (e.g., p-Nitroaniline) | 1.0 | 30-50 | Challenging substrates. | |
| Amides | Benzamide | 23 | < 20 | Generally poor nucleophiles for this reaction. |
| Phenols | Phenol | 10.0 | 65-80 | Good coupling partners. |
| Electron-rich Phenols (e.g., p-Cresol) | 10.3 | 70-85 | Favorable reactivity. | |
| Electron-poor Phenols (e.g., p-Nitrophenol) | 7.1 | 40-60 | Reduced nucleophilicity lowers yields. | |
| Thiols | Thiophenol | 6.6 | 50-70 | Can be effective, but catalyst poisoning is a risk. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.2 equiv.), the aryl/heteroaryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction vessel is sealed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for Chan-Lam Coupling
To a reaction vessel is added this compound (1.5 equiv.), the nucleophile (amine, phenol, etc., 1.0 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable solvent (e.g., dichloromethane or methanol). A base (e.g., pyridine or triethylamine, 2.0 equiv.) may be added if necessary. The reaction is stirred at room temperature, open to the air, for 12-48 hours. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for the Suzuki-Miyaura and Chan-Lam coupling reactions.
Logical Relationship of Functional Group Tolerance
The tolerance of a functional group in these cross-coupling reactions can be conceptualized as a balance between its electronic properties, steric bulk, and potential for catalyst inhibition.
A Comparative Guide to the Influence of Substituents in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the substituents on the boronic acid coupling partner. This guide provides an objective comparison of the performance of substituted boronic acids in Suzuki-Miyaura reactions, supported by experimental data and detailed methodologies, to aid in reaction optimization and catalyst selection.
Impact of Substituents on Reaction Kinetics
The electronic properties of the substituents on the aryl boronic acid can significantly influence the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle. The effect of these substituents can be quantified using Hammett plots, which correlate reaction rates with substituent electronic parameters (σ).
A study focusing on the Suzuki-Miyaura cross-coupling of para-substituted iodobenzenes with phenylboronic acid revealed a positive reaction constant (ρ = 1.5).[1] This indicates that electron-withdrawing groups on the aryl iodide accelerate the reaction. While this particular study varied the substituent on the aryl halide, the principles of electronic effects are transferable to the boronic acid partner. Generally, electron-donating groups on the boronic acid increase the nucleophilicity of the organic moiety, facilitating its transfer to the palladium center and thus accelerating the transmetalation step. Conversely, electron-withdrawing groups can decrease the rate of transmetalation.
Table 1: Effect of Boronic Acid Substituents on Relative Reaction Rates
| Substituent Type on Arylboronic Acid | Example Substituent | Relative Initial Rate (Illustrative) | General Effect on Transmetalation Rate |
| Electron-Donating | 4-Methoxy (-OCH₃) | ~7.0 | Accelerates |
| 4-Methyl (-CH₃) | ~6.0 | Accelerates | |
| Electron-Neutral | Hydrogen (-H) | ~5.0 | Baseline |
| Electron-Withdrawing | 4-Trifluoromethyl (-CF₃) | ~3.0 | Decelerates |
| 4-Nitro (-NO₂) | ~2.5 | Decelerates |
Note: The relative initial rates presented are illustrative and based on general principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Impact of Substituents on Reaction Yields
The electronic nature of the substituents on the boronic acid also plays a pivotal role in the overall reaction yield. Electron-donating groups generally lead to higher yields, while electron-withdrawing groups can sometimes result in lower yields, although this can often be mitigated by optimizing reaction conditions.[2]
Table 2: Comparison of Reaction Yields with Substituted Boronic Acids [2]
| Arylboronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |
| 4-H (electron-neutral) | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 |
| 4-CF₃ (electron-withdrawing) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | ~85 |
| 4-NO₂ (electron-withdrawing) | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | ~70-80 |
Note: The yields are representative and can vary based on the specific reaction conditions, including catalyst, ligand, base, solvent, and temperature.
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid substituent primarily affects the transmetalation step.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and often rate-determining step. There are two primary mechanistic pathways proposed for transmetalation, which are influenced by the reaction conditions, particularly the base.
Figure 2. Proposed mechanistic pathways for the transmetalation step.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Purification: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired biaryl product.
Protocol for Kinetic Analysis using Hammett Plot
The following is a general procedure for conducting a kinetic study to generate a Hammett plot for the Suzuki-Miyaura reaction.[1]
Materials:
-
A series of para-substituted aryl iodides (10 mM solutions)
-
Phenylboronic acid (150 mM solution)
-
Tetrabutylammonium hydroxide (Bu₄NOH) (160 mM solution)
-
Palladium catalyst (e.g., dendrimer-encapsulated Pd nanoparticles in a microreactor)
-
GC for analysis
Procedure:
-
Pseudo-First-Order Conditions: To determine the apparent rate constants for different substrates, a large excess of phenylboronic acid is used to achieve pseudo-first-order conditions with respect to the aryl iodide.
-
Reaction Setup: Solutions of the p-substituted aryl iodides (10 mM), phenylboronic acid (150 mM), and Bu₄NOH (160 mM) are prepared.
-
Flow Reaction: The prepared solutions are passed through a catalytic microreactor at different flow rates.
-
Analysis: The reaction products are collected and analyzed off-line by GC to determine the conversion at different residence times (flow rates).
-
Data Analysis: The apparent rate constant (k_app) for each substituted aryl iodide is calculated from the conversion data.
-
Hammett Plot Construction: A plot of log(k_app / k_H) versus the Hammett substituent constant (σ) for each para-substituent is generated. The slope of this plot gives the reaction constant (ρ).
Figure 3. General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Navigating the Disposal of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic Acid: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of similar boronic acids is mandated.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound as a hazardous substance. All operations involving this compound or its waste should be conducted within a certified chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[1][2]
-
Waste Segregation: Isolate waste containing this compound from other chemical waste streams to prevent potentially hazardous reactions.[1][2] Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a specific, approved neutralization protocol.[1][3]
-
Waste Collection:
-
Solid Waste: Unused or contaminated solid materials (e.g., weighing paper, gloves, spill cleanup materials) should be collected in a designated, sealable, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Solutions containing the compound must be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[1]
-
-
Container Labeling: All waste containers must be explicitly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][4]
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by certified hazardous waste personnel.[1]
-
Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated. Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The first rinseate is to be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses should also be collected as hazardous waste.
In-Lab Neutralization of Small Quantities
For very small quantities, and only if explicitly permitted by your institution and local regulations, neutralization may be an option. Boronic acids are generally weak acids and can be neutralized with a mild base.[5][6]
Experimental Protocol for Neutralization (for small, aqueous quantities):
-
Preparation: In a chemical fume hood, while wearing full PPE, dissolve the solid boronic acid waste in a minimal amount of water in a suitable beaker.
-
Neutralization: Slowly add a dilute solution of a mild base, such as sodium bicarbonate (baking soda), to the boronic acid solution with stirring.[6]
-
Monitoring: Continue adding the base in small portions until effervescence ceases.
-
pH Verification: Check the pH of the resulting solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.[5]
-
Final Disposal: Once neutralized, and if confirmed to be non-hazardous by your EHS department, the solution may be eligible for disposal down the sanitary sewer with copious amounts of water, in strict accordance with local wastewater regulations.[5][6]
Hazard Data Summary
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
This data is generalized from similar boronic acid compounds and should be used as a precautionary guideline.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. laballey.com [laballey.com]
- 7. fishersci.pt [fishersci.pt]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
